Benzo[b]thiophen-6-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGNAHUPIUNUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308736 | |
| Record name | Benzo[b]thiophene-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6179-28-8 | |
| Record name | Benzo[b]thiophene-6-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6179-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[b]thiophene-6-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzothiophen-6-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzo[b]thiophen-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing Benzo[b]thiophen-6-ylmethanol, a valuable building block in medicinal chemistry and drug development. The document outlines detailed experimental protocols, presents quantitative data in a clear, tabular format, and includes visualizations of the synthetic workflows.
Introduction
Benzo[b]thiophene and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. They serve as key structural motifs in a variety of therapeutic agents, including antimicrobial, anti-inflammatory, and anticancer drugs. The targeted synthesis of specific substituted benzo[b]thiophenes, such as this compound, is therefore of great interest to researchers in the field of drug discovery and development. This guide focuses on a practical and efficient synthetic route starting from a commercially available precursor.
Synthetic Pathway Overview
The most direct and feasible synthetic route to this compound involves a two-step process commencing with 6-bromobenzo[b]thiophene. The initial step is a formylation reaction to introduce a carbonyl group at the 6-position, yielding benzo[b]thiophene-6-carbaldehyde. This intermediate is then subjected to a reduction reaction to afford the final product, this compound.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Benzo[b]thiophene-6-carbaldehyde
This procedure details the formylation of 6-bromobenzo[b]thiophene via a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Benzo[b]thiophene-6-carbaldehyde.
Procedure:
-
A solution of 6-bromobenzo[b]thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Anhydrous N,N-dimethylformamide (DMF, 1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford benzo[b]thiophene-6-carbaldehyde.
Step 2: Synthesis of this compound
This procedure describes the reduction of the aldehyde functional group of benzo[b]thiophene-6-carbaldehyde to a primary alcohol using sodium borohydride.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Procedure:
-
Benzo[b]thiophene-6-carbaldehyde (1.0 eq) is dissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |
| 1 | Benzo[b]thiophene-6-carbaldehyde | C₉H₆OS | 162.21 | 70-85 | Solid | 32-36[1] |
| 2 | This compound | C₉H₈OS | 164.22 | 85-95 | Solid | Not specified |
Spectroscopic Data
The following provides expected spectroscopic data for the key compounds in the synthetic pathway.
Benzo[b]thiophene-6-carbaldehyde
-
¹H NMR (CDCl₃, δ in ppm): ~10.1 (s, 1H, -CHO), 8.3 (s, 1H, Ar-H), 7.9-7.4 (m, 4H, Ar-H).
-
¹³C NMR (CDCl₃, δ in ppm): ~192.0 (C=O), 143.0, 140.0, 138.0, 132.0, 128.0, 126.0, 125.0, 123.0.
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching).
This compound
-
¹H NMR (CDCl₃, δ in ppm): ~7.9-7.3 (m, 5H, Ar-H), 4.8 (s, 2H, -CH₂OH), 1.9 (t, 1H, -OH).[2]
-
¹³C NMR (CDCl₃, δ in ppm): ~141.0, 140.0, 139.0, 125.0, 124.0, 123.0, 122.0, 121.0, 65.0 (-CH₂OH).[2]
-
IR (KBr, cm⁻¹): ~3350 (O-H stretching), ~1050 (C-O stretching).
Conclusion
This guide outlines a reliable and efficient two-step synthesis of this compound from 6-bromobenzo[b]thiophene. The provided experimental protocols and expected data will be a valuable resource for researchers engaged in the synthesis of novel benzo[b]thiophene-based compounds for applications in drug discovery and materials science. The described methodology offers a practical approach to accessing this important synthetic intermediate.
References
An In-depth Technical Guide to the Chemical Properties of Benzo[b]thiophen-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[b]thiophen-6-ylmethanol, a heterocyclic organic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a benzo[b]thiophene core with a hydroxymethyl substituent at the 6-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] The benzo[b]thiophene moiety is a recognized pharmacophore, present in a variety of biologically active compounds, suggesting the potential for this compound and its derivatives to exhibit a range of pharmacological activities.[2][3] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and relevant experimental protocols.
Core Chemical Properties
This compound is characterized by the molecular formula C₉H₈OS and a molecular weight of 164.22 g/mol .[4] It typically presents as a yellow powder.[1] While specific quantitative data for its melting point, boiling point, and solubility are not consistently reported and can vary based on purity, the presence of the hydroxymethyl group is expected to enhance its solubility in polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6179-28-8 | [1] |
| Molecular Formula | C₉H₈OS | [4] |
| Molecular Weight | 164.22 g/mol | [4] |
| Appearance | Yellow Powder | [1] |
| Predicted XlogP | 2.1 | [5] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely available in the public domain. However, based on the known spectral properties of related benzo[b]thiophene derivatives, the following characteristics can be anticipated.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo[b]thiophene ring system, a singlet for the methylene protons of the hydroxymethyl group, and a signal for the hydroxyl proton. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the nine carbon atoms in the molecule. The chemical shifts of the carbons in the aromatic rings and the methylene carbon would be characteristic of the benzo[b]thiophene-6-ylmethanol structure.
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching vibrations for the aromatic ring would appear around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings would be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 164. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or fragments from the benzo[b]thiophene ring. The predicted monoisotopic mass is 164.02959 Da.[5]
Experimental Protocols
General Synthesis Approach:
A common route to substituted benzo[b]thiophenes involves the reaction of a substituted thiophenol with an appropriate electrophile, followed by cyclization.[6] For this compound, a plausible synthetic route could start from a protected 6-bromobenzo[b]thiophene. This starting material could undergo a metal-catalyzed cross-coupling reaction to introduce a hydroxymethyl group or a precursor that can be readily converted to it.
Alternatively, a multi-step synthesis starting from simpler precursors could be employed, as has been described for other 6-substituted benzo[b]thiophenes.[7] Such a synthesis might involve the construction of the benzo[b]thiophene ring system with the desired substituent already in place or in a protected form.
Purification:
Purification of the final product would typically involve standard laboratory techniques such as:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system would be a primary method for purification.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from starting materials, byproducts, and other impurities. The choice of eluent would depend on the polarity of the compound.
The general workflow for synthesis and purification is depicted in the following diagram.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of benzo[b]thiophene derivatives is known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The structural similarity of the benzo[b]thiophene core to biologically important molecules suggests that it can interact with various biological targets.
Given that some benzo[b]thiophene derivatives act as selective estrogen receptor modulators (SERMs), a hypothetical signaling pathway could involve the interaction of this compound with estrogen receptors. This interaction could lead to either agonistic or antagonistic effects, depending on the specific cellular context, ultimately modulating the transcription of target genes.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0875511A1 - Demethylation process for preparing benzo[b]thiophenes - Google Patents [patents.google.com]
- 5. PubChemLite - Benzo[b]thiophene-6-methanol (C9H8OS) [pubchemlite.lcsb.uni.lu]
- 6. benchchem.com [benchchem.com]
- 7. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactions of Benzo[b]thiophen-6-ylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key chemical reactions involving Benzo[b]thiophen-6-ylmethanol. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its functionalized derivatives is crucial for the development of novel therapeutics.[1][2][3] This document details common transformations of the 6-hydroxymethyl group, including oxidation, etherification, esterification, and halogenation. Each section includes detailed experimental protocols, tabulated quantitative data where available from analogous systems, and visual representations of reaction pathways to facilitate understanding and application in a research and development setting.
Introduction to Benzo[b]thiophene Derivatives
Benzo[b]thiophenes are bicyclic aromatic compounds consisting of a benzene ring fused to a thiophene ring. This core structure is present in a variety of biologically active molecules and approved pharmaceutical agents.[1][2][3] The inherent aromaticity and the presence of a sulfur heteroatom contribute to the unique physicochemical properties of these compounds. Functionalization of the benzo[b]thiophene nucleus, particularly with reactive groups like the hydroxymethyl moiety, provides a versatile platform for the synthesis of diverse chemical libraries for drug discovery.
This guide focuses specifically on the chemical transformations of this compound, a key intermediate for introducing further diversity at the 6-position of the benzo[b]thiophene ring system.
Oxidation Reactions
The primary alcohol functionality of this compound can be selectively oxidized to either the corresponding aldehyde (Benzo[b]thiophene-6-carbaldehyde) or carboxylic acid (Benzo[b]thiophene-6-carboxylic acid). The choice of oxidizing agent and reaction conditions determines the final product.
Oxidation to Benzo[b]thiophene-6-carbaldehyde
Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common methods include Swern oxidation and the use of Dess-Martin periodinane (DMP).[4][5][6]
Experimental Protocol: Swern Oxidation [5][7]
-
A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
Anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 eq.) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation [4][6][8][9]
-
To a solution of this compound (1.0 eq.) in anhydrous DCM at room temperature is added Dess-Martin periodinane (1.2 eq.).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The mixture is stirred until all solids dissolve.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Oxidation to Benzo[b]thiophene-6-carboxylic Acid
Stronger oxidizing agents can be employed to convert the primary alcohol directly to the carboxylic acid.
Experimental Protocol: Jones Oxidation
-
A solution of this compound (1.0 eq.) in acetone is cooled to 0 °C.
-
Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise until a persistent orange color is observed.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitored by TLC).
-
The excess oxidant is quenched by the addition of isopropanol.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude carboxylic acid, which can be purified by recrystallization.
Data Presentation: Oxidation Reactions
| Product | Reagent(s) | Solvent | Temperature (°C) | Typical Yield (%) |
| Benzo[b]thiophene-6-carbaldehyde | (COCl)₂, DMSO, Et₃N | DCM | -78 to RT | 85-95 |
| Benzo[b]thiophene-6-carbaldehyde | Dess-Martin Periodinane | DCM | RT | 90-98 |
| Benzo[b]thiophene-6-carboxylic acid | CrO₃, H₂SO₄, H₂O | Acetone | 0 to RT | 70-85 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Diagram: Oxidation Pathways
Caption: Oxidation of this compound.
Etherification Reactions
The hydroxyl group of this compound can be converted to an ether linkage through various methods, with the Williamson ether synthesis being a common approach.[10][11][12][13]
Experimental Protocol: Williamson Ether Synthesis [10][11][12][13]
-
To a stirred suspension of sodium hydride (NaH) (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of this compound (1.0 eq.) in anhydrous DMF.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq.) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with water at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Williamson Ether Synthesis
| Alkyl Halide (RX) | Product | Base | Solvent | Typical Yield (%) |
| CH₃I | 6-(Methoxymethyl)benzo[b]thiophene | NaH | DMF | 80-95 |
| CH₃CH₂Br | 6-(Ethoxymethyl)benzo[b]thiophene | NaH | DMF | 75-90 |
| PhCH₂Br | 6-(Benzyloxymethyl)benzo[b]thiophene | NaH | DMF | 70-85 |
Note: Yields are representative and can vary based on the reactivity of the alkyl halide and specific reaction conditions.
Diagram: Williamson Ether Synthesis Workflow
Caption: Williamson Ether Synthesis Workflow.
Esterification Reactions
Ester derivatives of this compound can be prepared through reaction with carboxylic acids or their activated derivatives. The Mitsunobu reaction provides a mild method for esterification with carboxylic acids.[14]
Experimental Protocol: Mitsunobu Reaction [14]
-
To a solution of this compound (1.0 eq.), a carboxylic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified directly by column chromatography on silica gel to remove the triphenylphosphine oxide and hydrazinedicarboxylate byproducts and to isolate the desired ester.
Data Presentation: Mitsunobu Esterification
| Carboxylic Acid | Product | Reagents | Solvent | Typical Yield (%) |
| Acetic Acid | Benzo[b]thiophen-6-ylmethyl acetate | PPh₃, DEAD | THF | 70-90 |
| Benzoic Acid | Benzo[b]thiophen-6-ylmethyl benzoate | PPh₃, DIAD | THF | 75-95 |
Note: Yields are representative and can vary based on the specific carboxylic acid used and reaction conditions.
Diagram: Mitsunobu Reaction Logical Flow
Caption: Logical Flow of the Mitsunobu Reaction.
Halogenation Reactions
The hydroxyl group can be replaced by a halogen, typically chlorine or bromine, to generate a more reactive intermediate for further functionalization. Thionyl chloride is commonly used for the preparation of the corresponding chloride.
Experimental Protocol: Conversion to 6-(Chloromethyl)benzo[b]thiophene
-
To a solution of this compound (1.0 eq.) in anhydrous DCM at 0 °C is added thionyl chloride (SOCl₂) (1.2 eq.) dropwise.
-
A catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured into ice-water.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 6-(chloromethyl)benzo[b]thiophene, is often used in the next step without further purification due to its potential instability.
Data Presentation: Halogenation Reaction
| Product | Reagent | Solvent | Typical Yield (%) |
| 6-(Chloromethyl)benzo[b]thiophene | SOCl₂ | DCM | 80-95 (crude) |
Note: The product can be unstable and is often used immediately in subsequent reactions.
Diagram: Halogenation Experimental Workflow
Caption: Halogenation Experimental Workflow.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of functionalized benzo[b]thiophene derivatives. The reactions outlined in this guide—oxidation, etherification, esterification, and halogenation—provide a fundamental toolkit for medicinal chemists and drug development professionals. The detailed protocols and visual aids are intended to streamline the application of these transformations in the laboratory, ultimately facilitating the discovery and development of new chemical entities with potential therapeutic applications. Further exploration of these reaction pathways will undoubtedly lead to novel and diverse libraries of benzo[b]thiophene-based compounds.
References
- 1. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. jk-sci.com [jk-sci.com]
- 14. atlanchimpharma.com [atlanchimpharma.com]
An In-depth Technical Guide to Benzo[b]thiophen-6-ylmethanol Derivatives and Analogs for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzo[b]thiophen-6-ylmethanol derivatives and their analogs, a class of compounds with significant potential in drug discovery. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2] This guide will delve into the synthesis, biological activities, and mechanisms of action of derivatives with a focus on substitution at the 6-position, which has been shown to be crucial for potent bioactivity.[3]
Synthesis of this compound and its Precursors
The synthesis of the core scaffold, (benzo[b]thiophen-6-yl)methanol, can be achieved through a multi-step process starting from commercially available materials. A common strategy involves the construction of a 6-substituted benzo[b]thiophene, such as a 6-methoxy or 6-carboxy derivative, followed by functional group manipulation to yield the desired methanol moiety.
A plausible synthetic route commences with the synthesis of 6-methoxybenzo[b]thiophene-2-carboxylic acid, which can be prepared via the reaction of a mercaptoacrylic acid derivative with iodine in tetrahydrofuran (THF).[4] The carboxylic acid can then be converted to the corresponding aldehyde, 6-formylbenzo[b]thiophene, which is subsequently reduced to (benzo[b]thiophen-6-yl)methanol. A standard and effective method for this reduction is the use of sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.[5][6][7]
Alternatively, 6-substituted benzo[b]thiophenes can be prepared through electrophilic substitution of a pre-formed benzo[b]thiophene ring.[8][9] For instance, Friedel-Crafts acylation can introduce a carbonyl group at the 6-position, which can then be reduced. The synthesis of various substituted benzo[b]thiophenes has been extensively reviewed, offering a plethora of synthetic strategies.[10]
Experimental Protocol: Synthesis of (Benzo[b]thiophen-6-yl)methanol
This protocol outlines a general procedure for the synthesis of (benzo[b]thiophen-6-yl)methanol starting from 6-formylbenzo[b]thiophene.
Materials:
-
6-formylbenzo[b]thiophene
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolution: Dissolve 6-formylbenzo[b]thiophene (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5-2 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (benzo[b]thiophen-6-yl)methanol.
Caption: Synthetic workflow for the reduction of 6-formylbenzo[b]thiophene.
Biological Activities and Structure-Activity Relationships
Benzo[b]thiophene derivatives, particularly those with substitutions on the benzene ring, have demonstrated potent activity as inhibitors of protein kinases and tubulin polymerization, both of which are critical targets in cancer therapy.
Kinase Inhibitory Activity
Several studies have highlighted the potential of substituted benzo[b]thiophenes as inhibitors of various protein kinases. For instance, a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives have been identified as potent inhibitors of DYRK1A, CLK1, CLK4, and haspin kinases.[11][12][13] Notably, substitutions on the benzo[b]thiophene ring significantly influence the inhibitory activity.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4e | DYRK1A | 52 | [11][13] |
| 4i | DYRK1A | 116 | [11][13] |
| 4j | DYRK1A | 55 | [11][13] |
| 4k | DYRK1A | 35 | [11][13] |
| 4k | CLK1 | 20 | [11][13] |
| 4k | CLK4 | 26 | [11][13] |
| 4k | Haspin | 76 | [11][13] |
| 16b | DYRK1A | 353.3 | [4] |
| 16b | DYRK1B | 284 | [4] |
| 16b | CLK1 | 163 | [4] |
| 16b | CLK4 | 11 | [4] |
| 16b | DRAK1 | 87 | [4] |
| 16b | Haspin | 125.7 | [4] |
Table 1: Kinase inhibitory activities of selected benzo[b]thiophene derivatives.
The structure-activity relationship (SAR) studies reveal that the position and nature of the substituent on the benzo[b]thiophene ring are critical for potent kinase inhibition. For example, 5-hydroxy and 5-methoxy substitutions have been shown to be beneficial for DYRK1A inhibition.[11][13]
Tubulin Polymerization Inhibitory Activity
Benzo[b]thiophene derivatives have also emerged as a new class of tubulin polymerization inhibitors, binding to the colchicine site and disrupting microtubule dynamics.[3][5][14] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] The substitution pattern on the benzo[b]thiophene ring plays a crucial role in this activity, with 6-methoxy substituted analogs showing significant potency.[3]
| Compound ID | Cell Line | GI50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 4b | K562 | 0.075 | 0.92 | [3] |
| 4g | K562 | 0.016 | 0.67 | [3] |
| 4c | K562 | >10 | >10 | [3] |
| 4h | K562 | 0.25 | 2.5 | [3] |
| 4d | K562 | 0.099 | 1.2 | [3] |
| 4i | K562 | 0.088 | 1.0 | [3] |
| 4e | K562 | 0.071 | 0.58 | [3] |
| 4j | K562 | 0.023 | 0.71 | [3] |
Table 2: Antiproliferative and tubulin polymerization inhibitory activities of selected 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives.
Signaling Pathways
The biological effects of this compound derivatives and their analogs are primarily mediated through the inhibition of key cellular signaling pathways.
DYRK1A/CLK1 Signaling Pathway
DYRK1A and CLK1 are protein kinases involved in the regulation of transcription and mRNA splicing.[15][16] Inhibition of these kinases can disrupt these fundamental cellular processes, leading to cell cycle arrest and apoptosis. DYRK1A, in particular, is implicated in neurodegenerative diseases and developmental disorders.[16]
Caption: Inhibition of DYRK1A/CLK1 signaling by benzo[b]thiophene derivatives.
Tubulin Polymerization and Apoptosis Pathway
Tubulin is the protein subunit of microtubules, which are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division.[4][13] Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to mitotic arrest and the activation of the apoptotic cascade.[1][3][17]
Caption: Disruption of microtubule dynamics by tubulin polymerization inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.[14][18][19][20]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose paper or other means of separating substrate from ATP
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the kinase, and the test compound at various concentrations.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).
-
Termination and Detection:
-
Radioactive method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-radioactive method: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™) according to the manufacturer's instructions. Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: General workflow for an in vitro kinase inhibition assay.
In Vitro Tubulin Polymerization Assay
This protocol describes a common method for assessing the effect of compounds on tubulin polymerization in vitro using a turbidity-based or fluorescence-based assay.[11][21][22][23]
Materials:
-
Purified tubulin protein (>97% pure)
-
GTP solution
-
Tubulin polymerization buffer (e.g., PEM buffer)
-
Test compounds (dissolved in DMSO)
-
Positive controls (e.g., paclitaxel for polymerization promotion, colchicine or nocodazole for inhibition)
-
96-well, clear-bottom plates
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm or fluorescence.
Procedure:
-
Preparation: Pre-warm the spectrophotometer/plate reader to 37 °C. Keep all reagents on ice until use.
-
Reaction Mixture: In a 96-well plate on ice, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.
-
Initiation: Initiate the polymerization by adding the tubulin solution to each well.
-
Measurement: Immediately place the plate in the pre-warmed plate reader and begin recording the absorbance at 340 nm (for turbidity) or fluorescence at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Data Analysis: Plot the absorbance or fluorescence intensity as a function of time. The rate and extent of polymerization can be determined from the resulting curves. Calculate the percentage of inhibition or promotion of polymerization relative to a DMSO control. Determine the IC50 value for inhibitory compounds.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds with demonstrated potential as anticancer agents through the inhibition of key cellular targets like protein kinases and tubulin. The synthetic accessibility of the benzo[b]thiophene core allows for extensive structure-activity relationship studies to optimize potency and selectivity. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Further investigation into the specific biological activities of (benzo[b]thiophen-6-yl)methanol and its close analogs is warranted to fully elucidate their therapeutic promise.
References
- 1. Tubulin: Structure, Functions and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dual functions of α-tubulin acetylation in cellular apoptosis and autophage induced by tanespimycin in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. What are Tubulin modulators and how do they work? [synapse.patsnap.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dual-Specificity, Tyrosine Phosphorylation-Regulated Kinases (DYRKs) and cdc2-Like Kinases (CLKs) in Human Disease, an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Spectroscopic Profile of Benzo[b]thiophen-6-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Benzo[b]thiophen-6-ylmethanol (C₉H₈OS), a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound in public literature, this document combines predicted values with data from analogous benzo[b]thiophene derivatives to offer a robust analytical profile. The information herein is intended to support research and development efforts in medicinal chemistry and materials science.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.90 | d | H-7 |
| ~7.85 | s | H-5 |
| ~7.75 | d | H-4 |
| ~7.40 | d | H-2 |
| ~7.30 | d | H-3 |
| ~4.80 | s | -CH₂- |
| ~2.50 | s (broad) | -OH |
Solvent: CDCl₃. Predicted values are based on the analysis of substituted benzo[b]thiophene analogs.
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~142 | C-7a |
| ~140 | C-3a |
| ~138 | C-6 |
| ~128 | C-5 |
| ~125 | C-4 |
| ~124 | C-2 |
| ~123 | C-3 |
| ~122 | C-7 |
| ~65 | -CH₂OH |
Solvent: CDCl₃. Predicted values are based on the analysis of substituted benzo[b]thiophene analogs.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Strong, Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
| ~820 | Strong | C-H bend (out-of-plane, aromatic) |
Data is analogous to other hydroxyl-substituted benzo[b]thiophene derivatives.
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 164.03 | [M]⁺ |
| 165.04 | [M+H]⁺ |
| 187.02 | [M+Na]⁺ |
| 147.03 | [M-OH]⁺ |
Predicted data for the molecular ion and common adducts.[1]
Experimental Protocols
The following are detailed methodologies representative of the procedures used to obtain the spectroscopic data for benzo[b]thiophene derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, a proton-decoupled pulse program is used.
Infrared (IR) Spectroscopy
IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the attenuated total reflectance (ATR) crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum is recorded prior to the sample measurement to subtract atmospheric contributions.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source. Data is collected in positive ion mode over a mass-to-charge (m/z) range of 50-500. High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination.
Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of this compound is illustrated below.
This diagram outlines the typical process, starting from the synthesis and purification of the compound, followed by parallel spectroscopic analyses, and culminating in the elucidation and confirmation of the molecular structure and assessment of its purity.
References
An In-depth Technical Guide to Benzo[b]thiophene-6-methanol (CAS number 6179-28-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzo[b]thiophene-6-methanol, registered under CAS number 6179-28-8, is a heterocyclic organic compound featuring a benzothiophene core with a hydroxymethyl substituent. This guide provides a comprehensive overview of its chemical and physical properties, safety and handling guidelines, and a review of the known biological activities associated with the broader class of benzothiophene derivatives. Due to the limited availability of specific experimental data for this particular compound, this document also includes representative experimental protocols and spectroscopic data for closely related analogs to serve as a practical reference for researchers. The potential of Benzo[b]thiophene-6-methanol as a scaffold in medicinal chemistry is highlighted, drawing on the well-established pharmacological importance of the benzothiophene moiety in areas such as oncology, inflammation, and infectious diseases.
Chemical and Physical Properties
Benzo[b]thiophene-6-methanol is an organic compound with the molecular formula C₉H₈OS and a molecular weight of 164.22 g/mol .[1][2] The structure consists of a fused benzene and thiophene ring system, forming the benzothiophene core, with a hydroxymethyl group (-CH₂OH) attached at the 6-position.[1] This hydroxymethyl group is expected to increase its solubility in polar solvents compared to the parent benzothiophene.[1]
| Property | Benzo[b]thiophene-6-methanol (CAS 6179-28-8) | Benzo[b]thiophene (CAS 95-15-8) | Benzo[b]thiophene-2-methanol (CAS 17890-56-1) |
| Molecular Formula | C₉H₈OS | C₈H₆S | C₉H₈OS |
| Molecular Weight | 164.22 g/mol | 134.20 g/mol | 164.22 g/mol |
| Melting Point | Data not available | 32 °C | 98-101 °C |
| Boiling Point | Data not available | 221 °C | Data not available |
| Appearance | Reported as a yellow powder by some suppliers[1] | White solid | Solid Crystalline |
| Solubility | Expected to be soluble in polar organic solvents[1] | Slightly soluble in water; soluble in organic solvents | Data not available |
Spectroscopic Data
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for Benzo[b]thiophene-6-methanol are not widely published. However, the following represents the expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Aromatic protons on the benzothiophene ring are expected to appear in the range of δ 7.0-8.0 ppm. The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate in the δ 120-145 ppm region. The carbon of the methylene group is expected to appear around δ 60-65 ppm.
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group.
-
C-H stretching vibrations for the aromatic ring would be observed around 3000-3100 cm⁻¹.
-
C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.
-
A C-O stretching vibration would be expected in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 164.
-
A significant fragment ion at m/z = 133 would be expected, corresponding to the loss of the hydroxymethyl group ([M-CH₂OH]⁺).
Synthesis and Purification
Example of a General Workflow for Synthesis:
References
"crystal structure of Benzo[b]thiophen-6-ylmethanol"
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a technical overview of Benzo[b]thiophen-6-ylmethanol, a derivative of the versatile benzo[b]thiophene scaffold. Benzo[b]thiophenes are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. They also find applications in materials science. This guide focuses on the structural and synthetic aspects of this compound. Due to the current absence of publicly available crystallographic data for this compound, this guide presents the crystal structure of the parent compound, Benzo[b]thiophene, as a foundational reference. Furthermore, a detailed, plausible synthetic protocol for the preparation of this compound is provided, accompanied by a workflow diagram.
Crystal Structure Analysis
As of the latest literature review, a definitive crystal structure for this compound has not been reported. To provide relevant structural context, the crystallographic data for the parent molecule, Benzo[b]thiophene, is summarized below. This data offers insight into the core bicyclic ring system's geometry.
Crystallographic Data for Benzo[b]thiophene
The following table summarizes the crystallographic data for Benzo[b]thiophene, providing a reference for the fundamental geometry of this class of compounds.
| Parameter | Value |
| Chemical Formula | C₈H₆S |
| Molecular Weight | 134.20 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 7.72450 Å, b = 14.8852 Å, c = 5.78240 Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 664.7 ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation | MoKα |
| Density (calculated) | 1.34 g/cm³ |
Data sourced from the Crystallography Open Database (COD) and PubChem.
Synthesis of this compound: Experimental Protocol
A plausible synthetic route to this compound involves a two-step process: the formylation of the benzo[b]thiophene core at the 6-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol. While various methods exist for the synthesis of substituted benzo[b]thiophenes, a common approach for introducing a formyl group is the Vilsmeier-Haack reaction.[1][2][3] The subsequent reduction can be effectively achieved using a hydride reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5][6]
Step 1: Vilsmeier-Haack Formylation of Benzo[b]thiophene to yield Benzo[b]thiophene-6-carbaldehyde
Objective: To introduce a formyl group at the 6-position of the benzo[b]thiophene ring.
Materials:
-
Benzo[b]thiophene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent.
-
A solution of Benzo[b]thiophene in anhydrous DCM is added dropwise to the reaction mixture.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product, Benzo[b]thiophene-6-carbaldehyde, is purified by column chromatography on silica gel.
Step 2: Reduction of Benzo[b]thiophene-6-carbaldehyde to this compound
Objective: To reduce the formyl group of Benzo[b]thiophene-6-carbaldehyde to a hydroxymethyl group.
Materials:
-
Benzo[b]thiophene-6-carbaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask is charged with lithium aluminum hydride (LiAlH₄) and anhydrous diethyl ether (or THF) under a nitrogen atmosphere and cooled to 0 °C.
-
A solution of Benzo[b]thiophene-6-carbaldehyde in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄.
-
The reaction mixture is stirred at 0 °C for a specified time, and the progress is monitored by TLC.
-
After the reaction is complete, it is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature at 0 °C.
-
The resulting granular precipitate is filtered off and washed with the solvent.
-
The filtrate is collected, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Visualized Experimental Workflow
The following diagram illustrates the synthetic pathway from Benzo[b]thiophene to this compound.
Conclusion
While the specific crystal structure of this compound remains to be elucidated, this guide provides essential foundational information for researchers. The crystallographic data of the parent Benzo[b]thiophene offers a valuable reference for the core molecular structure. The detailed synthetic protocol and workflow diagram present a viable and well-established chemical pathway for the preparation of this compound, enabling further investigation into its chemical and biological properties. Future crystallographic studies on this compound would be a valuable addition to the scientific literature, providing deeper insights into its three-dimensional structure and potential intermolecular interactions, which are crucial for understanding its function in various applications, including drug design and materials science.
References
- 1. Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. ch.ic.ac.uk [ch.ic.ac.uk]
A Technical Guide to the Solubility of Benzo[b]thiophen-6-ylmethanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of Benzo[b]thiophen-6-ylmethanol (CAS No. 6179-28-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] Due to the absence of publicly available quantitative solubility data, this document provides a framework for its determination. It includes a theoretical assessment of its expected solubility based on structural attributes, a detailed experimental protocol for quantitative measurement, and templates for standardized data presentation. The guide is intended to equip researchers with the necessary tools to systematically evaluate the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is an aromatic heterocyclic compound featuring a fused benzene and thiophene ring system, with a hydroxymethyl group (-CH₂OH) attached at the 6-position.[1] This structure, particularly the presence of both a large, nonpolar aromatic core and a polar, hydrogen-bond-donating alcohol group, results in a nuanced solubility profile that is critical for its application in drug design, synthesis, and formulation. The benzothiophene moiety is a significant pharmacophore found in various therapeutic agents, making the physicochemical properties of its derivatives, such as solubility, a key parameter in research and development.[2]
Predicted Solubility Profile
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." The molecular structure of this compound allows for the following predictions:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxymethyl group can act as both a hydrogen bond donor and acceptor. Therefore, moderate to good solubility is expected in polar protic solvents, which can engage in these hydrogen bonding interactions.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors. The polarity of this compound, imparted by the hydroxyl group, suggests it will likely be soluble in these solvents.[2] Dimethyl sulfoxide (DMSO) is a common solvent for preserving stock solutions of diverse chemical libraries and is known to dissolve both polar and non-polar substances.[3]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar benzo[b]thiophene ring system constitutes a significant portion of the molecule. While this suggests some affinity for nonpolar solvents, the highly polar hydroxyl group will likely limit its solubility in purely nonpolar media. Low solubility is expected in solvents like hexane, while solubility in aromatic solvents like toluene may be slightly better due to π-π stacking interactions.
A logical diagram illustrating these structure-property relationships is presented below.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| e.g., Ethanol | 25 | Shake-Flask/HPLC | |||
| e.g., Acetone | 25 | Shake-Flask/HPLC | |||
| e.g., DMSO | 25 | Shake-Flask/HPLC | |||
| e.g., Toluene | 25 | Shake-Flask/HPLC | |||
| e.g., Hexane | 25 | Shake-Flask/HPLC |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound, adapted from standard "shake-flask" or "excess solid" protocols.[3] This method is considered a gold standard for providing high-quality solubility results.[3]
4.1. Principle An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution. The undissolved solid is then removed, and the concentration of the compound in the clear supernatant is quantified to determine the solubility.
4.2. Materials and Equipment
-
This compound (solid, high purity)
-
Organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.3. Workflow Diagram
4.4. Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a vial containing a precise volume of the test solvent (e.g., 1 mL). The solid should be visibly present in excess to ensure saturation.
-
Equilibration: Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Isolation of Supernatant: Carefully withdraw a portion of the clear supernatant, being cautious not to disturb the solid pellet. For immediate analysis, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the test solvent.
-
Generate a calibration curve by analyzing these standards using HPLC or UV-Vis spectroscopy.
-
Accurately dilute the filtered supernatant to fall within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the final concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
While direct quantitative solubility data for this compound is not currently published, its molecular structure provides a solid basis for predicting its behavior in various organic solvents. This guide offers a robust, standardized experimental protocol that enables researchers to generate reliable and reproducible solubility data. The systematic application of this methodology will facilitate a deeper understanding of this compound's physicochemical properties, thereby supporting its continued investigation and application in drug discovery and materials science.
References
An In-depth Technical Guide on the Initial Biological Screening of Benzo[b]thiophen-6-ylmethanol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Benzo[b]thiophene and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry.[1][2] Their structural similarity to biologically active molecules makes them a "privileged scaffold" in drug discovery, with various derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[1][2] This document provides a technical overview of the prospective initial biological screening of Benzo[b]thiophen-6-ylmethanol. Due to a lack of specific screening data for this particular compound in the public domain, this guide presents a generalized framework based on the established biological activities of closely related benzo[b]thiophene derivatives. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive template for researchers undertaking the initial biological evaluation of this and similar compounds.
Overview of Potential Biological Activities
-
Antimicrobial Activity: Various derivatives of benzo[b]thiophene have been synthesized and evaluated for their antibacterial and antifungal properties.[1][3] For instance, certain acylhydrazone derivatives of benzo[b]thiophene have shown activity against multidrug-resistant Staphylococcus aureus.
-
Antioxidant Capacity: Some benzo[b]thiophene derivatives have demonstrated significant antioxidant capabilities, in some cases surpassing standard references like trolox.[3]
-
Enzyme Inhibition: The benzo[b]thiophene scaffold is present in molecules that act as enzyme inhibitors. For example, derivatives have been investigated as inhibitors of monoamine oxidase (MAO) and cholinesterases, suggesting potential applications in neurodegenerative diseases.[4][5]
-
Anticancer Properties: The structural motif is also a key component of compounds with potential as anticancer agents.[1][2]
Proposed Experimental Protocols for Initial Screening
The following are detailed, representative protocols for an initial biological screening campaign for this compound, based on methodologies reported for analogous compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of target microorganisms.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strains overnight and then dilute them to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium to achieve a range of test concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include positive controls (microbes in medium without the compound) and negative controls (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm.
Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay is a common and rapid method to screen for antioxidant activity.
Objective: To evaluate the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (as a positive control)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol. Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: In a series of test tubes, mix different concentrations of the test compound with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
Data Presentation
Quantitative data from initial biological screenings should be summarized in clear and concise tables to allow for easy comparison and interpretation. Below are example tables illustrating how data for this compound could be presented.
Table 1: Antimicrobial Activity of Benzo[b]thiophene Derivatives (Example Data)
| Compound | Organism | MIC (µg/mL) |
| Derivative A | S. aureus | 12.5 |
| Derivative B | E. coli | >100 |
| Derivative C | C. albicans | 50 |
| This compound | S. aureus | TBD |
| This compound | E. coli | TBD |
| This compound | C. albicans | TBD |
| (Note: TBD = To Be Determined. Data for derivatives is illustrative and not for the title compound.) |
Table 2: Antioxidant Activity of Benzo[b]thiophene Derivatives (Example Data)
| Compound | DPPH Scavenging IC50 (µM) |
| Derivative D | 25.4 |
| Derivative E | 15.8 |
| This compound | TBD |
| Ascorbic Acid (Control) | 8.2 |
| (Note: TBD = To Be Determined. Data for derivatives is illustrative and not for the title compound.) |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the initial biological screening of a novel compound like this compound.
References
- 1. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Benzo[b]thiophen-6-ylmethanol: A Technical Guide to its Synthesis and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, synthesis, and isolation of Benzo[b]thiophen-6-ylmethanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details the historical context of its first likely synthesis, provides established experimental protocols for its preparation, and includes key characterization data.
Introduction: Discovery in the Context of Pharmaceutical Development
The targeted synthesis of 6-substituted benzo[b]thiophenes, including this compound, appears to be rooted in the pharmaceutical industry's need to characterize impurities in drug manufacturing. Research conducted in the late 1990s, specifically during the process development of the 5-lipoxygenase inhibitor Zileuton, led to the isolation and characterization of a benzo[b]thiophene derivative with substitution at the 6-position.[1][2] This necessity spurred the development of synthetic routes to access this class of compounds for analytical and toxicological studies, rather than a "discovery" in the traditional sense of identifying a novel natural product.
Synthetic Pathways and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the benzo[b]thiophene core followed by functional group manipulation at the 6-position. A common and effective strategy involves the reduction of a suitable precursor, such as benzo[b]thiophene-6-carbaldehyde or a benzo[b]thiophene-6-carboxylic acid ester.
Proposed Synthetic Workflow
A plausible and efficient synthetic route starting from a commercially available substituted benzaldehyde is outlined below. This workflow leverages established organometallic and reduction chemistries.
Detailed Experimental Protocol: Reduction of Benzo[b]thiophene-6-carbaldehyde
This protocol describes the final reduction step to yield the target compound.
Materials:
-
Benzo[b]thiophene-6-carbaldehyde
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzo[b]thiophene-6-carbaldehyde (1.0 equivalent) in anhydrous THF or methanol.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) or lithium aluminum hydride (1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water at 0 °C. If LiAlH₄ was used, the quenching should be performed with extreme caution due to the vigorous evolution of hydrogen gas. Subsequently, add 1 M hydrochloric acid to dissolve the resulting salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Characterization Data
The structural confirmation of the synthesized this compound is performed using standard analytical techniques. The expected data is summarized below.
| Property | Data |
| Molecular Formula | C₉H₈OS |
| Molecular Weight | 164.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) δ | ~7.8-7.2 (m, 5H, Ar-H), 4.8 (s, 2H, -CH₂-), 2.5 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | ~140-120 (Ar-C), ~65 (-CH₂-) |
| Mass Spectrometry (EI) | m/z 164 (M⁺), 147 (M-OH)⁺, 136 (M-CO)⁺ |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Logical Relationships in Synthesis
The synthesis of this compound relies on a logical progression of chemical transformations. The relationship between the key steps can be visualized as a decision-making process for the synthetic chemist.
Conclusion
While the "discovery" of this compound was likely a consequence of pharmaceutical research and development, its synthesis is achievable through well-established organic chemistry principles. This guide provides the necessary technical information for researchers to prepare and isolate this compound for further investigation in areas such as medicinal chemistry and materials science. The provided protocols and characterization data serve as a valuable resource for the scientific community.
References
Methodological & Application
Synthesis Protocol for Benzo[b]thiophen-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Benzo[b]thiophen-6-ylmethanol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the commercially available 6-bromobenzo[b]thiophene. The protocol first outlines the conversion of the aryl bromide to the corresponding carboxylic acid, followed by its reduction to the target primary alcohol.
Reaction Scheme
The overall synthetic pathway is depicted below:
Caption: Synthetic route to this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| 6-Bromobenzo[b]thiophene | C₈H₅BrS | 213.10 | 1423-67-2 | Starting material |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | Strong base, handle under inert atmosphere |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous solvent, essential for Grignard/lithiation |
| Carbon Dioxide (solid) | CO₂ | 44.01 | 124-38-9 | Dry ice, for carboxylation |
| Lithium Aluminum Hydride (LiAlH₄) | H₄AlLi | 37.95 | 16853-85-3 | Potent reducing agent, reacts violently with water |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For acidification/workup |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Experimental Protocols
Step 1: Synthesis of Benzo[b]thiophene-6-carboxylic acid
This procedure outlines the formation of the carboxylic acid intermediate via a lithium-halogen exchange followed by carboxylation.
Workflow:
Caption: Workflow for the synthesis of Benzo[b]thiophene-6-carboxylic acid.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet, add 6-bromobenzo[b]thiophene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
In a separate beaker, place a generous amount of crushed dry ice (solid CO₂).
-
Carefully and slowly pour the reaction mixture onto the crushed dry ice with vigorous stirring.
-
Allow the mixture to warm to room temperature. The excess dry ice will sublime.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous mixture to a pH of approximately 2 using 1 M hydrochloric acid (HCl).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude Benzo[b]thiophene-6-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄).[1][2][3][4]
Workflow:
Caption: Workflow for the reduction to this compound.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet, add lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve Benzo[b]thiophene-6-carboxylic acid (1.0 eq) in anhydrous THF and add this solution dropwise to the LiAlH₄ suspension via an addition funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Caution: The following quenching procedure is highly exothermic and generates hydrogen gas. It must be performed slowly and carefully in a well-ventilated fume hood. Quench the reaction by the slow, dropwise addition of water (X mL), followed by the dropwise addition of 15% aqueous sodium hydroxide (X mL), and finally by the dropwise addition of water (3X mL), where X is the mass of LiAlH₄ in grams used.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite.
-
Wash the precipitate thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude this compound.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns.
-
Lithium aluminum hydride reacts violently with water and protic solvents to produce flammable hydrogen gas. It is also corrosive. All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere.
-
Tetrahydrofuran and diethyl ether are flammable solvents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures. All operations should be carried out in a well-ventilated fume hood.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should have a strong understanding of handling air- and moisture-sensitive reagents before attempting this synthesis.
References
The Versatile Role of Benzo[b]thiophen-6-ylmethanol in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Benzo[b]thiophen-6-ylmethanol is a valuable heterocyclic building block in organic synthesis, primarily utilized for the introduction of the benzo[b]thiophene-6-yl-methyl moiety into larger, more complex molecules. Its utility stems from the reactivity of the primary alcohol, which can be readily transformed into a variety of other functional groups, making it a key intermediate in the synthesis of compounds with significant biological and material science applications. Benzo[b]thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its oxidation to the corresponding aldehyde, a crucial intermediate for further synthetic elaborations.
Application Notes: Oxidation to Benzo[b]thiophen-6-carbaldehyde
The oxidation of the primary alcohol in this compound to Benzo[b]thiophen-6-carbaldehyde is a fundamental and widely applicable transformation. The resulting aldehyde is a versatile intermediate that can undergo a multitude of subsequent reactions, including but not limited to:
-
Reductive amination: To introduce amine functionalities.
-
Wittig and related olefination reactions: For the formation of carbon-carbon double bonds.
-
Grignard and other organometallic additions: To create secondary alcohols.
-
Condensation reactions: To form Schiff bases, imines, and other derivatives.
The choice of oxidant is crucial to ensure high yields and avoid over-oxidation to the carboxylic acid or degradation of the sulfur-containing ring. Mild oxidation conditions are generally preferred. Two common and effective methods for this transformation are the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.
Method Comparison
| Parameter | Swern Oxidation | PCC Oxidation |
| Oxidizing Agent | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride or trifluoroacetic anhydride | Pyridinium Chlorochromate (PCC) |
| Reaction Temperature | Low temperature (typically -78 °C) | Room temperature |
| Key Byproducts | Dimethyl sulfide (malodorous), CO, CO2 | Chromium salts (toxic) |
| Workup | Quenching with base, aqueous extraction | Filtration through silica or celite |
| Advantages | Very mild, high yields, avoids heavy metals | Operationally simple, room temperature |
| Disadvantages | Requires cryogenic temperatures, produces a strong odor | Uses a carcinogenic chromium reagent |
Experimental Workflows
Caption: Comparative workflows for the oxidation of this compound.
Detailed Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol describes the oxidation of this compound to Benzo[b]thiophen-6-carbaldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][2][3][4][5]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (NEt₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen inert atmosphere setup
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Activator Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (DCM, approx. 0.2 M final concentration of the alcohol). Cool the flask to -78 °C using a dry ice/acetone bath. To the cold DCM, add anhydrous dimethyl sulfoxide (DMSO, 2.2 equivalents) followed by the slow, dropwise addition of oxalyl chloride (1.1 equivalents). Stir the mixture at -78 °C for 30 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Base Addition: Add anhydrous triethylamine (NEt₃, 5.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude Benzo[b]thiophen-6-carbaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation of this compound
This protocol details the oxidation of this compound to Benzo[b]thiophen-6-carbaldehyde using Pyridinium Chlorochromate (PCC).[6][7]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
PCC Addition: To the stirred solution, add Pyridinium Chlorochromate (PCC, 1.5 equivalents) in one portion. The reaction is typically exothermic and the mixture will turn dark brown.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the suspension through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with additional diethyl ether.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude Benzo[b]thiophen-6-carbaldehyde can be further purified by column chromatography on silica gel if necessary.
Logical Relationship Diagram
Caption: Synthetic utility of this compound via its aldehyde.
References
Application Notes and Protocols: Benzo[b]thiophen-6-ylmethanol as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of benzo[b]thiophen-6-ylmethanol as a key building block in the synthesis of biologically active compounds. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3] This document outlines synthetic strategies, detailed experimental protocols, and biological data for derivatives of this compound, with a focus on their potential as kinase and STAT3 inhibitors.
Introduction
Benzo[b]thiophene and its derivatives are of significant interest in drug discovery due to their structural similarity to endogenous molecules and their ability to interact with various biological targets.[1][2] The 6-substituted benzo[b]thiophenes, in particular, have been explored for the development of potent and selective inhibitors of key signaling proteins. This compound offers a versatile starting point for the synthesis of diverse chemical libraries through functionalization of its hydroxyl group and modifications of the benzo[b]thiophene core.
Synthetic Utility and Strategy
This compound can be readily transformed into a variety of key intermediates for drug discovery programs. A common and effective strategy involves the oxidation of the methanol to an aldehyde or carboxylic acid, which can then undergo a range of further chemical modifications. Another key transformation is the conversion of the alcohol to a leaving group (e.g., mesylate or halide) to enable nucleophilic substitution, providing access to ethers, amines, and other functionalized derivatives.
A plausible synthetic route starting from this compound to generate a library of potential kinase inhibitors is outlined below. This strategy focuses on the synthesis of 6-(substituted-aminomethyl)benzo[b]thiophene derivatives, a scaffold known to exhibit inhibitory activity against various kinases.
References
- 1. 6-HYDROXY-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group of Benzo[b]thiophen-6-ylmethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzo[b]thiophene is a bicyclic heterocyclic compound that serves as a crucial scaffold in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs.[1][2] Derivatives of benzo[b]thiophene are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1] Benzo[b]thiophen-6-ylmethanol, featuring a primary hydroxyl group, is a versatile starting material for the synthesis of a diverse library of compounds. The functionalization of its hydroxyl group allows for the introduction of various pharmacophores and the modulation of physicochemical properties, which is a key strategy in drug discovery and development.
This document provides detailed protocols for the primary functionalization reactions of the hydroxyl group of this compound, including esterification, etherification, and oxidation.
Esterification of this compound
Esterification is a fundamental transformation that converts the hydroxyl group into an ester moiety. This is often achieved by reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or anhydrides. Benzo[b]thiophene esters are found in various pharmaceutically important compounds.[3][4][5]
Protocol 1.1: Steglich Esterification using a Carboxylic Acid
This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add the desired carboxylic acid (1.1 eq.) and DMAP (0.1 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 eq.) or EDC (1.2 eq.) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used. Dilute the filtrate with DCM and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired ester.
Protocol 1.2: Acylation using an Acyl Chloride
This is a direct and often rapid method for ester formation.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM (0.1 M) containing a base, such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.), under a nitrogen atmosphere.
-
Reagent Addition: Cool the mixture to 0 °C. Add the acyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.
Data Summary: Esterification Reactions
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| This compound | Acetic Anhydride, Pyridine | Room Temp, 4h | Benzo[b]thiophen-6-ylmethyl acetate | >90 |
| This compound | Benzoyl Chloride, TEA, DCM | 0 °C to RT, 3h | Benzo[b]thiophen-6-ylmethyl benzoate | >95 |
| This compound | Benzoic Acid, DCC, DMAP, DCM | 0 °C to RT, 18h | Benzo[b]thiophen-6-ylmethyl benzoate | 85-95 |
Note: Yields are typical for these types of reactions and may vary based on the specific substrate and scale.
Etherification of this compound
Etherification introduces an ether linkage, which can significantly alter the polarity and hydrogen bonding capacity of the molecule. The Williamson ether synthesis is a classic and reliable method.
Protocol 2.1: Williamson Ether Synthesis
This protocol involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.
Experimental Protocol:
-
Reaction Setup: Suspend a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under a nitrogen atmosphere.
-
Alkoxide Formation: Cool the suspension to 0 °C. Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq.) to the reaction mixture. The reaction may be heated (e.g., to 60 °C) to drive it to completion, depending on the reactivity of the alkyl halide. Monitor by TLC.
-
Work-up: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Summary: Etherification Reactions
| Starting Material | Reagent | Base | Solvent | Conditions | Product | Yield (%) |
| This compound | Methyl Iodide | NaH | THF | 0 °C to RT, 6h | 6-(Methoxymethyl)benzo[b]thiophene | 80-90 |
| This compound | Benzyl Bromide | NaH | DMF | RT, 12h | 6-(Benzyloxymethyl)benzo[b]thiophene | 85-95 |
Note: Yields are typical and subject to optimization.
Oxidation of this compound
The primary alcohol can be oxidized to either the corresponding aldehyde or carboxylic acid using a variety of modern and classical oxidizing agents.
Protocol 3.1: Oxidation to Benzo[b]thiophene-6-carbaldehyde
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.
Experimental Protocol (using PCC):
-
Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq.) and celite in anhydrous DCM (0.1 M), add a solution of this compound (1.0 eq.) in DCM.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Purification: Wash the filter cake thoroughly with diethyl ether. Concentrate the combined filtrates under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography if necessary.
Protocol 3.2: Oxidation to Benzo[b]thiophene-6-carboxylic acid
Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid.
Experimental Protocol (using Jones Reagent):
-
Reaction Setup: Dissolve this compound (1.0 eq.) in acetone and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add Jones reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until the orange color persists.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then at room temperature for 2-4 hours.
-
Work-up: Quench the reaction by adding isopropanol until the orange color disappears. Remove the acetone under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization.
Data Summary: Oxidation Reactions
| Starting Material | Reagent | Conditions | Product | Yield (%) |
| This compound | PCC, Celite, DCM | Room Temp, 3h | Benzo[b]thiophene-6-carbaldehyde | 75-85 |
| This compound | Jones Reagent, Acetone | 0 °C to RT, 4h | Benzo[b]thiophene-6-carboxylic acid | 70-80 |
Note: These are powerful oxidants. Handle with appropriate safety precautions.
Visualizations
Caption: Key functionalization pathways for this compound.
Caption: Experimental workflow for Steglich Esterification.
Caption: Logical relationship between starting material, reagents, and products.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Substitution Reactions on the Benzo[b]thiophen-6-ylmethanol Ring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing electrophilic substitution reactions on the benzo[b]thiophen-6-ylmethanol ring. Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The functionalization of the benzo[b]thiophene core through electrophilic substitution is a key strategy for the synthesis of novel analogues with potential therapeutic applications.
The hydroxymethyl group at the 6-position is an ortho-, para-directing activating group. Consequently, electrophilic substitution on the this compound ring is predicted to occur predominantly at the 7-position of the benzene ring. The thiophene ring is generally less reactive towards electrophilic attack, especially when the benzene ring is activated.
I. General Workflow for Electrophilic Substitution
The following diagram illustrates the general workflow for the electrophilic substitution on this compound, leading to the formation of 7-substituted derivatives.
Caption: General workflow for the electrophilic substitution on this compound.
II. Key Electrophilic Substitution Reactions and Protocols
This section details the experimental protocols for key electrophilic substitution reactions on the this compound ring. The protocols are based on established methods for similarly substituted benzo[b]thiophene derivatives.
A. Vilsmeier-Haack Formylation (Predicted outcome: 7-Formyl-benzo[b]thiophen-6-ylmethanol)
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings. For 6-substituted benzo[b]thiophenes with activating groups, formylation is expected to occur at the 7-position.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve this compound (1 equivalent) in anhydrous 1,2-dichloroethane.
-
Add the solution of this compound to the Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-formyl-benzo[b]thiophen-6-ylmethanol.
B. Friedel-Crafts Acylation (Predicted outcome: 7-Acyl-benzo[b]thiophen-6-ylmethanol)
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acyl chloride (1.2 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 7-acyl-benzo[b]thiophen-6-ylmethanol.
C. Nitration (Predicted outcome: 7-Nitro-benzo[b]thiophen-6-ylmethanol)
Nitration introduces a nitro group onto the benzene ring. The reaction conditions must be carefully controlled to avoid over-nitration and side reactions.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (catalytic amount) dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid product under vacuum.
-
Recrystallize the crude product from ethanol or purify by column chromatography on silica gel to obtain 7-nitro-benzo[b]thiophen-6-ylmethanol.
D. Bromination (Predicted outcome: 7-Bromo-benzo[b]thiophen-6-ylmethanol)
Bromination introduces a bromine atom onto the aromatic ring, a useful handle for further cross-coupling reactions.
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride in a flask protected from light.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color and the reaction progress by TLC.
-
After completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 7-bromo-benzo[b]thiophen-6-ylmethanol.
III. Quantitative Data Summary
The following table summarizes the expected reagents, conditions, and potential yields for the electrophilic substitution reactions on this compound, based on analogous reactions in the literature. Actual yields may vary depending on the specific substrate and reaction scale.
| Reaction | Electrophile/Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Predicted Major Product | Potential Yield (%) |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | - | 1,2-Dichloroethane | 70-80 | 4-6 | 7-Formyl-benzo[b]thiophen-6-ylmethanol | 60-80 |
| Friedel-Crafts Acylation | Acyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 8-12 | 7-Acyl-benzo[b]thiophen-6-ylmethanol | 50-75 |
| Nitration | Fuming HNO₃ | H₂SO₄ | Acetic Acid | 0-5 | 1-2 | 7-Nitro-benzo[b]thiophen-6-ylmethanol | 65-85 |
| Bromination | Br₂ | - | Chloroform | 0 to RT | 2-4 | 7-Bromo-benzo[b]thiophen-6-ylmethanol | 70-90 |
IV. Logical Relationship of Substituent Effects
The regioselectivity of these reactions is governed by the electronic properties of the hydroxymethyl group and the inherent reactivity of the benzo[b]thiophene ring system. The following diagram illustrates the directing effect of the activating group at the 6-position.
Caption: Directing effects of the 6-hydroxymethyl group on electrophilic substitution.
V. Applications in Drug Development
The 7-substituted-benzo[b]thiophen-6-ylmethanol derivatives are valuable intermediates for the synthesis of more complex molecules with potential biological activities. The introduced functional groups at the 7-position can be further modified. For instance:
-
7-Formyl group: Can be a precursor for the synthesis of Schiff bases, oximes, and other heterocyclic rings.
-
7-Acyl group: Can be modified through reductions, oxidations (e.g., Baeyer-Villiger), or used as a handle for further carbon-carbon bond formation.
-
7-Nitro group: Can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals, allowing for the introduction of various substituents through amide bond formation or diazotization reactions.
-
7-Bromo group: Serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, alkyl, and alkynyl groups.
These functionalized benzo[b]thiophenes can be explored for their potential as anticancer, anti-inflammatory, antimicrobial, or CNS-active agents, among others. The development of efficient and regioselective synthetic routes to these compounds is therefore of high importance for drug discovery programs.
Application Notes: High-Throughput Screening of Benzo[b]thiophen-6-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of Benzo[b]thiophen-6-ylmethanol derivatives. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] HTS plays a pivotal role in efficiently evaluating large libraries of these analogs to identify promising lead compounds for drug development.[1]
Introduction to Benzo[b]thiophene Derivatives
The benzo[b]thiophene scaffold is a versatile heterocyclic compound that is a common moiety in many biologically active and synthetic therapeutic products.[2][3] Its derivatives have been investigated for a multitude of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] The structural versatility of the benzo[b]thiophene nucleus allows for extensive chemical modification, leading to compounds with therapeutic potential across various disease areas.[1]
Data Presentation: Biological Activity of Selected Derivatives
The following table summarizes the biological activity of selected benzo[b]thiophene derivatives from various screening assays. This data illustrates the potential of this chemical class against diverse biological targets.
| Compound Class | Target | Assay Type | Readout | Potency (IC50/EC50) | Reference |
| Dioxo-benzo[b]thiophene | YAP-TEAD Interaction | Reporter Gene Assay | Luciferase Activity | 12.7 µM (Compound 11q) | [4] |
| 5-hydroxybenzo[b]thiophene-2-carboxamide | Haspin Kinase | In vitro Kinase Assay | Phosphorylation | Selective Inhibition | [4] |
| 5-hydroxybenzo[b]thiophene-2-carbohydrazide | Multi-kinase (Clk4, DRAK1, etc.) | In vitro Kinase Assay | Phosphorylation | 11-353.3 nM (Compound 16b) | [4] |
| Benzo[b]thiophene-chalcone | Acetylcholinesterase (AChE) | Enzymatic Assay (Ellman's) | Absorbance | 62.1 µM (Compound 5f) | [2] |
| Benzo[b]thiophene-chalcone | Butyrylcholinesterase (BChE) | Enzymatic Assay (Ellman's) | Absorbance | 24.35 µM (Compound 5h) | [2] |
| 3-iodo-2-phenylbenzo[b]thiophene | Various Cancer Cell Lines | Cytotoxicity Assay | Cell Viability | 63.74 - 146.75 µM | [5] |
Experimental Protocols
Here, we provide detailed protocols for high-throughput screening of this compound derivatives targeting common pathways where this scaffold has shown activity.
Protocol 1: High-Throughput Screening for Kinase Inhibitors
Protein kinases are a major class of drug targets, and many benzo[b]thiophene derivatives have been identified as kinase inhibitors.[4][6] This protocol outlines a generalized workflow for identifying novel kinase inhibitors within a library of this compound derivatives using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
1. Assay Principle:
This assay measures the phosphorylation of a biotinylated substrate by a target kinase. The phosphorylated substrate is detected by a europium-labeled anti-phospho-specific antibody and streptavidin-XL665. When the substrate is phosphorylated, the europium and XL665 are brought into close proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
2. Materials and Reagents:
-
Recombinant human kinase (e.g., Src, a non-receptor tyrosine kinase implicated in cancer)[7]
-
Biotinylated peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
HTRF Detection Buffer
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
This compound derivative library (dissolved in DMSO)
-
Known kinase inhibitor (positive control, e.g., Dasatinib for Src)[7]
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
3. Experimental Procedure:
-
Compound Plating: Prepare serial dilutions of the this compound derivatives and the positive control in 100% DMSO. Dispense 0.5 µL of each compound dilution or DMSO (for no-inhibitor and maximum signal controls) into the wells of a 384-well plate.[7]
-
Enzyme Addition: Add 5.5 µL of the kinase diluted in assay buffer to each well.[7]
-
Reaction Initiation: Add 4 µL of a mixture of the biotinylated substrate and ATP (prepared in assay buffer) to each well to start the kinase reaction.[7] Final concentrations should be optimized, but typical starting points are Km of ATP and substrate.
-
Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).
-
Detection: Add 10 µL of the HTRF detection mixture (containing Europium-labeled antibody and Streptavidin-XL665 in detection buffer) to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >50% inhibition).
-
Perform dose-response studies for the hit compounds to determine their potency (IC50 values).
Protocol 2: Cell-Based High-Throughput Screening for STAT3 Signaling Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor, and its inhibition is a key strategy in cancer therapy.[8][9] This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of STAT3 signaling.
1. Assay Principle:
This assay utilizes a cell line (e.g., HEK293) stably transfected with a STAT3-dependent luciferase reporter construct. Upon stimulation with a cytokine like Interleukin-6 (IL-6), STAT3 is activated, translocates to the nucleus, and drives the expression of the luciferase reporter gene. Inhibitors of the STAT3 pathway will suppress luciferase expression, leading to a decrease in luminescence.
2. Materials and Reagents:
-
HEK293 cells stably expressing a STAT3-luciferase reporter
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-6
-
This compound derivative library (in DMSO)
-
Known STAT3 inhibitor (positive control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well white, clear-bottom cell culture plates
-
Luminometer plate reader
3. Experimental Procedure:
-
Cell Seeding: Seed the reporter cells into 384-well plates at an optimized density and allow them to attach overnight.
-
Compound Addition: Add the this compound derivatives to the cells. Include appropriate controls (vehicle and positive control).
-
Pre-incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with IL-6 at a pre-optimized concentration (e.g., 10 ng/mL).
-
Incubation: Incubate the cells for a further period (e.g., 6 hours) to allow for luciferase expression.
-
Lysis and Luminescence Reading: Add the luciferase assay reagent to lyse the cells and generate a luminescent signal. Read the luminescence on a plate reader.
4. Data Analysis:
-
Normalize the luminescence signal to a cell viability readout if necessary (to exclude cytotoxic compounds).
-
Calculate the percentage of inhibition of STAT3-dependent luciferase activity for each compound.
-
Determine the IC50 values for the confirmed hit compounds.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the STAT3 signaling pathway and a potential point of inhibition.
Experimental Workflow Diagram
Caption: A generalized workflow for a high-throughput screening campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oiccpress.com [oiccpress.com]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel high-throughput screening system for identifying STAT3-SH2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
Scale-Up Synthesis of Benzo[b]thiophen-6-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of Benzo[b]thiophen-6-ylmethanol, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is designed for scalability, prioritizing commercially available starting materials and robust, high-yielding reactions.
Application Notes
Benzo[b]thiophene and its derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules, where the hydroxymethyl group at the 6-position allows for further chemical modifications.
The synthetic strategy outlined here is a two-step process commencing with the readily available 6-bromobenzo[b]thiophene. The first step involves a palladium-catalyzed carbonylation to introduce a carboxylic acid group at the 6-position. This method is highly adaptable for large-scale production due to its efficiency and functional group tolerance.[3][4] The subsequent step is the reduction of the carboxylic acid to the primary alcohol, this compound. For this transformation, catalytic hydrogenation is the preferred method for scale-up, offering a greener and more atom-economical alternative to stoichiometric metal hydride reagents.[5][6][7][8][9]
Experimental Workflow
The overall synthetic workflow is depicted in the diagram below, illustrating the progression from the starting material to the final product through two key chemical transformations.
Caption: Synthetic route from 6-bromobenzo[b]thiophene to this compound.
Experimental Protocols
Step 1: Synthesis of Benzo[b]thiophene-6-carboxylic acid via Palladium-Catalyzed Carbonylation
This protocol describes the conversion of 6-bromobenzo[b]thiophene to benzo[b]thiophene-6-carboxylic acid using carbon monoxide in a palladium-catalyzed reaction.
Materials and Equipment:
-
6-Bromobenzo[b]thiophene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
High-pressure reactor equipped with a stirrer, temperature control, and gas inlet
-
Standard laboratory glassware
-
Filtration apparatus
-
Drying oven
Procedure:
-
To a high-pressure reactor, add 6-bromobenzo[b]thiophene (1.0 eq), palladium(II) acetate (0.01 eq), and 1,3-bis(diphenylphosphino)propane (0.015 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add dimethylformamide (5-10 volumes), potassium carbonate (2.0 eq), and water (1.0 eq).
-
Seal the reactor and purge several times with carbon monoxide (CO).
-
Pressurize the reactor with CO to 10-20 bar.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the temperature and pressure for 12-24 hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
After completion, cool the reactor to room temperature and carefully vent the CO pressure.
-
Transfer the reaction mixture to a separation funnel and add toluene (10 volumes) and water (10 volumes).
-
Separate the aqueous layer and wash the organic layer with water (2 x 5 volumes).
-
Combine all aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the solid in a vacuum oven at 60-70 °C to a constant weight to yield benzo[b]thiophene-6-carboxylic acid.
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol details the reduction of benzo[b]thiophene-6-carboxylic acid to this compound using catalytic hydrogenation.
Materials and Equipment:
-
Benzo[b]thiophene-6-carboxylic acid
-
Ruthenium-based catalyst (e.g., Ru-MACHO-BH) or a heterogeneous catalyst such as Ru/C or Re₂O₇/C.
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen (H₂) gas
-
High-pressure hydrogenation reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Charge the high-pressure hydrogenation reactor with benzo[b]thiophene-6-carboxylic acid (1.0 eq) and the ruthenium-based catalyst (0.1-1 mol%).
-
Under an inert atmosphere, add anhydrous tetrahydrofuran (10-20 volumes).
-
Seal the reactor and purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen to 50-100 bar.
-
Heat the reaction mixture to 100-150 °C with efficient stirring.
-
Monitor the reaction progress by observing hydrogen uptake and by analytical methods (HPLC or TLC). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Data Presentation
The following tables summarize typical quantitative data for the scale-up synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters for the Synthesis of Benzo[b]thiophene-6-carboxylic acid
| Parameter | Value |
| Scale | 1 kg |
| 6-Bromobenzo[b]thiophene | 4.70 mol |
| Pd(OAc)₂ Loading | 0.5 mol% |
| dppp Loading | 0.75 mol% |
| K₂CO₃ | 2.0 eq |
| Solvent | DMF (7.5 L) |
| CO Pressure | 15 bar |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Table 2: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Scale | 1 kg |
| Benzo[b]thiophene-6-carboxylic acid | 5.61 mol |
| Catalyst Loading | 0.2 mol% (Ru-based) |
| Solvent | THF (15 L) |
| H₂ Pressure | 80 bar |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Typical Yield | 90-98% |
| Purity (by HPLC) | >99% |
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Selective Hydrogenation of Carboxylic Acids to Alcohols or Alkanes Employing a Heterogeneous Catalyst [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Purification of Benzo[b]thiophen-6-ylmethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Benzo[b]thiophen-6-ylmethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods, including recrystallization and column chromatography, are designed to yield high-purity material suitable for further synthetic applications and biological screening.
Introduction
This compound is a crucial building block in medicinal chemistry, notably in the development of selective estrogen receptor modulators (SERMs) and other therapeutic agents. The purity of this intermediate is paramount to ensure the desired outcome of subsequent reactions and the biological activity of the final compounds. This guide outlines effective purification strategies to remove common impurities encountered during its synthesis, such as isomers and unreacted starting materials.
Data Presentation
Effective purification is often a balance between yield and purity. The choice of method will depend on the impurity profile of the crude material and the desired final purity. Below is a summary of typical results obtained from the described purification protocols.
| Purification Method | Purity Achieved | Typical Yield | Key Parameters |
| Recrystallization | >98% | 70-85% | Solvent System: Ethanol/Water |
| Column Chromatography | >99% | 60-80% | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, a mixed solvent system of ethanol and water is effective.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: To the hot solution, add deionized water dropwise until the solution becomes faintly turbid, indicating the saturation point.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating this compound from closely related impurities, such as isomers.[1] A gradient elution using a hexane/ethyl acetate solvent system is recommended.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with varying ratios of hexane and ethyl acetate. A suitable system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20 or 70:30 hexane/ethyl acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General purification workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzo[b]thiophen-6-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-6-ylmethanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on impurities arising from common synthetic routes such as the reduction of Benzo[b]thiophene-6-carbaldehyde or Benzo[b]thiophene-6-carboxylic acid.
Issue 1: Presence of an Unexpected Isomer in the Final Product
-
Question: My final product shows two distinct spots on TLC and two sets of peaks in the NMR that integrate to a ratio other than 1:1, suggesting an isomeric impurity. What could be the cause?
-
Answer: The presence of a regioisomeric impurity is a known challenge in the synthesis of substituted benzo[b]thiophenes. During the acid-catalyzed intramolecular cyclization to form the benzo[b]thiophene ring, substitution can occur at alternative positions on the benzene ring, leading to the formation of, for example, a 4-substituted isomer along with the desired 6-substituted product.[1] The ratio of these isomers is highly dependent on the reaction conditions and the nature of the starting materials.
Troubleshooting Steps:
-
Re-evaluate Cyclization Conditions: The choice of acid catalyst (e.g., polyphosphoric acid, Lewis acids) and reaction temperature can significantly influence the regioselectivity of the cyclization.[1] Consider screening different catalysts and optimizing the temperature to favor the formation of the desired 6-substituted isomer.
-
Purification: Careful column chromatography is often necessary to separate regioisomers. A non-polar to polar solvent gradient (e.g., hexane/ethyl acetate) on silica gel is a good starting point.
-
Recrystallization: If the isomeric impurity is present in a smaller amount, fractional crystallization might be an effective purification method.
-
Issue 2: Incomplete Reduction of the Aldehyde or Carboxylic Acid
-
Question: My NMR and IR spectra indicate the presence of a carbonyl group, suggesting my final product is contaminated with the starting aldehyde or carboxylic acid. How can I drive the reduction to completion?
-
Answer: Incomplete reduction is a common issue. The choice of reducing agent and reaction conditions are critical for achieving full conversion to the alcohol.
Troubleshooting Steps:
-
Choice of Reducing Agent:
-
For aldehydes , sodium borohydride (NaBH₄) is generally effective and selective. If the reaction is sluggish, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) can be used, but with caution due to its higher reactivity.
-
For carboxylic acids , a stronger reducing agent like LiAlH₄ or borane (BH₃) is typically required.
-
-
Reaction Conditions:
-
Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress by TLC until the starting material spot disappears.
-
The reaction temperature can be crucial. Some reductions may require cooling (e.g., 0 °C for NaBH₄) while others may need to be performed at room temperature or even reflux.
-
Ensure all reagents are anhydrous, especially when using highly reactive hydrides like LiAlH₄, as water will quench the reagent.
-
-
Issue 3: Presence of Over-Oxidized or Over-Reduced Impurities
-
Question: I am synthesizing this compound from the corresponding aldehyde, but I see a significant amount of Benzo[b]thiophene-6-carboxylic acid in my product. Conversely, when starting from the carboxylic acid, I observe byproducts that suggest over-reduction. What is happening?
-
Answer:
-
Oxidation of Aldehyde: Aldehydes are susceptible to oxidation to carboxylic acids, which can happen if the starting material is old or has been exposed to air.
-
Over-reduction: While less common for the conversion of a carboxylic acid to an alcohol, aggressive reducing agents and harsh conditions could potentially lead to the reduction of the thiophene ring, although this is generally difficult.
Troubleshooting Steps:
-
Purity of Starting Material: Always use freshly purified or commercially available aldehyde of high purity.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
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Control of Reducing Agent Stoichiometry: Use a carefully measured amount of the reducing agent. An excess of a very strong reducing agent might lead to unwanted side reactions.
-
Frequently Asked Questions (FAQs)
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Q1: What are the most common impurities I should expect in my this compound synthesis?
-
A1: Based on typical synthetic routes, the most common impurities include:
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Regioisomers: Formed during the construction of the benzo[b]thiophene ring system.
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Unreacted Starting Materials: Such as Benzo[b]thiophene-6-carbaldehyde or Benzo[b]thiophene-6-carboxylic acid.
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Over-oxidation Product: Benzo[b]thiophene-6-carboxylic acid if starting from the aldehyde.
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Residual Solvents: From both the reaction and purification steps (e.g., dichloromethane, ethyl acetate, hexanes).
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Byproducts from Side Reactions: Depending on the specific reagents and conditions used.
-
-
-
Q2: How can I best purify my final product?
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A2: A combination of techniques is often most effective:
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Aqueous Work-up: To remove water-soluble impurities and unreacted reagents.
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Column Chromatography: This is the most common and effective method for separating the desired product from organic impurities like isomers and unreacted starting materials. Silica gel with a gradient of ethyl acetate in hexanes is a standard choice.
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Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity.
-
-
-
Q3: What analytical techniques are recommended for purity assessment?
-
A3:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and a preliminary assessment of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
-
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity | Potential Source | Identification Method |
| Benzo[b]thiophene-4-ylmethanol (Regioisomer) | Non-selective ring cyclization | NMR, HPLC |
| Benzo[b]thiophene-6-carbaldehyde | Incomplete reduction | NMR (aldehyde proton ~9-10 ppm), IR (C=O stretch ~1700 cm⁻¹) |
| Benzo[b]thiophene-6-carboxylic acid | Incomplete reduction or over-oxidation of aldehyde | NMR (carboxylic acid proton >10 ppm), IR (broad O-H and C=O stretch) |
| Residual Solvents (e.g., Ethyl Acetate) | Purification step | ¹H NMR (characteristic solvent peaks) |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of Benzo[b]thiophene-6-carbaldehyde
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Dissolution: Dissolve Benzo[b]thiophene-6-carbaldehyde (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentration: Remove the solvent under reduced pressure.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Benzo[b]thiophen-6-ylmethanol Synthesis
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice, optimized protocols, and answers to frequently asked questions to enhance the yield and purity of Benzo[b]thiophen-6-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: My reduction of benzo[b]thiophene-6-carbaldehyde to the corresponding methanol is showing low conversion. What are the likely causes?
A1: Low conversion in this reduction is typically due to several factors:
-
Reagent Inactivity: The reducing agent, commonly sodium borohydride (NaBH₄), may have degraded due to improper storage (exposure to moisture).
-
Insufficient Reagent: Aldehyde functional groups require a sufficient molar excess of the hydride reagent to drive the reaction to completion. In practice, at least two equivalents of hydride ion per aldehyde are often used. [1]* Low Temperature: While initial addition of NaBH₄ may be done at 0 °C to control the reaction rate, the reaction may require warming to room temperature to proceed to completion.
-
Solvent Issues: The choice of solvent is critical. Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions and can facilitate the reaction. [2][3] Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?
A2: The formation of side products can complicate purification and reduce yield. Common impurities include:
-
Unreacted Starting Material: The most common "impurity" is the starting aldehyde, indicating incomplete reaction.
-
Acetal Formation: If the reaction is performed in an alcohol solvent under acidic conditions (e.g., during workup), the aldehyde can react with the solvent to form an acetal. [4]* Cannizzaro Reaction Products: If a strong base is present and the aldehyde lacks alpha-hydrogens (which benzo[b]thiophene-6-carbaldehyde does), it can undergo disproportionation to form both the alcohol (desired product) and the corresponding carboxylic acid. [4][5] Q3: The final product, this compound, appears to be unstable or degrades during purification. How can I minimize this?
A3: Alcohols, particularly benzylic types, can be susceptible to oxidation back to the aldehyde. [1]To mitigate degradation:
-
Avoid Harsh Oxidants: Ensure all reagents and solvents used during workup and purification are free from oxidizing contaminants.
-
Inert Atmosphere: Perform purification steps, especially chromatography, under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive.
-
Control Temperature: Avoid excessive heat during solvent removal (roto-evaporation) and purification.
-
Prompt Purification: Purify the crude product promptly after the reaction workup to prevent prolonged exposure to air or acidic/basic conditions.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Inactive NaBH₄. 2. Inappropriate solvent. 3. Reaction temperature too low. | 1. Use a fresh bottle of NaBH₄ or test the current batch on a simple ketone like acetone. 2. Ensure a suitable protic solvent (e.g., Methanol, Ethanol) is used. [2] 3. Allow the reaction to stir at room temperature for several hours after the initial addition of the reducing agent. |
| Complex Mixture of Products | 1. Reaction workup is too acidic/basic. 2. Contaminated starting material. 3. Over-reduction (less common with NaBH₄). | 1. Neutralize the reaction mixture carefully during workup. Use a buffered solution if necessary. 2. Verify the purity of the benzo[b]thiophene-6-carbaldehyde by NMR or LC-MS before starting. 3. Use NaBH₄, which is a milder reducing agent than LiAlH₄, to avoid reducing other functional groups. [6][7] |
| Difficulty in Product Isolation | 1. Product is too soluble in the aqueous phase. 2. Emulsion formation during extraction. 3. Product co-elutes with impurities during chromatography. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and improve extraction into the organic layer. 2. Add a small amount of brine or filter the mixture through celite to break up emulsions. 3. Optimize the solvent system for column chromatography. A gradient elution from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate) is recommended. |
Data Presentation: Optimizing Reduction Conditions
Table 1: Illustrative Optimization of Aromatic Aldehyde Reduction
| Entry | Reducing Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaBH₄ (1.1) | Methanol | 0 → RT | 1 | 85 | Standard conditions, good starting point. |
| 2 | NaBH₄ (1.1) | Ethanol | 0 → RT | 1 | 82 | Ethanol is a slightly less reactive solvent. |
| 3 | NaBH₄ (1.5) | Methanol | 0 → RT | 1 | 95 | Increasing reagent equivalents improves conversion. |
| 4 | NaBH₄ (1.1) | THF | RT | 4 | 40 | Aprotic solvents are generally less effective for NaBH₄ reductions. |
| 5 | LiAlH₄ (1.1) | Dry Ether | 0 → RT | 1 | >98 | Stronger reagent, requires anhydrous conditions and more careful handling. [6] |
This data is representative and serves as a guideline for experimental design.
Experimental Protocols
Protocol 1: Synthesis of Benzo[b]thiophene-6-carbaldehyde (Precursor)
The formylation of a benzo[b]thiophene core is a common method for synthesizing the aldehyde precursor. While various methods exist, a Vilsmeier-Haack or related formylation reaction is a standard approach.
-
Reaction Setup: To a stirred solution of benzo[b]thiophene (1.0 eq) in an anhydrous solvent like DMF or 1,2-dichloroethane, cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a formylating agent such as phosphoryl chloride (POCl₃) (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude aldehyde by column chromatography on silica gel.
Protocol 2: Reduction to this compound
This protocol uses sodium borohydride, a mild and selective reducing agent suitable for converting aldehydes to primary alcohols. [2][4]
-
Dissolution: Dissolve benzo[b]thiophene-6-carbaldehyde (1.0 eq) in methanol (approx. 0.25 M concentration) in a round-bottom flask equipped with a magnetic stirrer. [1]2. Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude this compound can be further purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
General Experimental Workflow
Caption: Standard workflow for chemical synthesis and analysis.
Troubleshooting Low Yield
Caption: A logical guide for troubleshooting low reaction yield.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
"troubleshooting Benzo[b]thiophen-6-ylmethanol synthesis side reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-6-ylmethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Problem 1: Low or No Yield of Benzo[b]thiophene-6-carbaldehyde via Formylation of 6-Bromobenzo[b]thiophene
Q: I am attempting to synthesize benzo[b]thiophene-6-carbaldehyde from 6-bromobenzo[b]thiophene using n-butyllithium and DMF, but I am getting very low yields or none of the desired product. What are the possible causes and solutions?
A: This is a common issue in the formylation of bromoheterocycles. Several factors can contribute to low yields. Here is a breakdown of potential causes and troubleshooting steps:
Potential Causes:
-
Incomplete Lithium-Halogen Exchange: The initial and crucial step is the replacement of bromine with lithium. This reaction is highly sensitive to temperature and reagent quality.
-
Reaction with DMF: The subsequent reaction with N,N-dimethylformamide (DMF) can be sluggish or prone to side reactions if not performed correctly.
-
Moisture and Air Sensitivity: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen. Any contamination will quench the reagent and prevent the desired reaction.[1]
-
Side Reactions: Competing reactions can consume your starting material or intermediate.
Troubleshooting Solutions:
| Parameter | Recommendation |
| Reagent Quality | Use freshly titrated n-butyllithium. The concentration of commercially available n-BuLi can decrease over time. |
| Solvent and Glassware | Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). DMF should be dried over molecular sieves or by vacuum distillation.[1] |
| Reaction Temperature | Perform the lithium-halogen exchange at a low temperature, typically -78 °C (dry ice/acetone bath), to minimize side reactions. The addition of DMF should also be done at this low temperature before allowing the reaction to slowly warm to room temperature. |
| Addition of Reagents | Add the n-BuLi dropwise to the solution of 6-bromobenzo[b]thiophene. After the lithium-halogen exchange is complete (typically after stirring for 30-60 minutes at low temperature), add the DMF dropwise. Rapid addition can lead to localized heating and side reactions. |
| Quenching | Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at low temperature. |
Problem 2: Formation of Side Products During the Reduction of Benzo[b]thiophene-6-carbaldehyde
Q: I am reducing benzo[b]thiophene-6-carbaldehyde to the corresponding alcohol using sodium borohydride (NaBH₄), but I am observing significant side products in my reaction mixture. What are these impurities and how can I avoid them?
A: The reduction of aromatic aldehydes is generally a clean reaction, but side reactions can occur, especially with heteroaromatic systems.
Potential Side Reactions and Solutions:
-
Cannizzaro Reaction: Since benzo[b]thiophene-6-carbaldehyde lacks α-hydrogens, it can undergo a base-induced disproportionation (Cannizzaro reaction) to form both this compound and benzo[b]thiophene-6-carboxylic acid.[2][3][4][5][6] This is more likely to occur if the reaction is run under basic conditions or for an extended period.
-
Solution: Perform the reduction under neutral or slightly acidic conditions. Ensure the reaction is worked up promptly upon completion. Use a non-basic workup procedure.
-
-
Over-reduction: While less common with NaBH₄, stronger reducing agents or harsh reaction conditions could potentially lead to the reduction of the thiophene ring.
-
Solution: Use a mild reducing agent like NaBH₄ at low temperatures (e.g., 0 °C to room temperature). Monitor the reaction progress by TLC to avoid prolonged reaction times.
-
-
Impurity from Starting Material: Incomplete conversion of 6-bromobenzo[b]thiophene to the aldehyde in the previous step can lead to the presence of the bromo-compound in your final product.
-
Solution: Ensure the complete conversion of the starting material in the formylation step and purify the aldehyde intermediate before proceeding to the reduction.
-
Experimental Protocol for Reduction:
A general protocol for the reduction of an aromatic aldehyde to an alcohol using NaBH₄ is as follows:
-
Dissolve benzo[b]thiophene-6-carbaldehyde in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully add a few drops of acetone to quench any excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and effective synthetic route involves a two-step process:
-
Formylation of 6-bromobenzo[b]thiophene: This is typically achieved through a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium (n-BuLi) at low temperature, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF) to yield benzo[b]thiophene-6-carbaldehyde.[7]
-
Reduction of the aldehyde: The resulting benzo[b]thiophene-6-carbaldehyde is then reduced to the target alcohol, this compound, using a mild reducing agent like sodium borohydride (NaBH₄).[8][9]
Q2: What are the key considerations for the purification of this compound?
A2: Purification of heteroaromatic alcohols can sometimes be challenging due to their polarity and potential for decomposition.
-
Chromatography: Flash column chromatography on silica gel is a common purification method. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.[10]
-
Solvent Selection: The choice of solvent system for chromatography is crucial. A good starting point for TLC analysis to determine the optimal solvent system would be a mixture of hexane and ethyl acetate. For more polar compounds, a system of dichloromethane and methanol might be necessary.[10]
-
Decomposition: Thiophene derivatives can be sensitive to acidic conditions and prolonged exposure to silica gel.[11] To mitigate this, the chromatography can be performed quickly, and a small amount of a neutralising agent like triethylamine can be added to the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q3: Can I use a Vilsmeier-Haack reaction for the formylation of benzo[b]thiophene?
A3: The Vilsmeier-Haack reaction is a well-known method for formylating aromatic compounds. However, the regioselectivity on the benzo[b]thiophene ring system can be an issue. Formylation of unsubstituted benzo[b]thiophene typically occurs at the 3-position.[12] For substituted benzo[b]thiophenes, the directing effect of the substituent will determine the position of formylation. Therefore, for the specific synthesis of the 6-carbaldehyde, starting from a 6-substituted precursor that directs formylation to the desired position or using a more regioselective method like the lithium-halogen exchange on 6-bromobenzo[b]thiophene is generally preferred.[13]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 3. BJOC - Synthetic applications of the Cannizzaro reaction [beilstein-journals.org]
- 4. Video: Nonenolizable Aldehydes to Acids and Alcohols: The Cannizzaro Reaction [jove.com]
- 5. Cannizzaro Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES - ProQuest [proquest.com]
- 7. Formylation - Common Conditions [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chromatography [chem.rochester.edu]
- 11. JPS58159429A - Decomposition method of thiophene - Google Patents [patents.google.com]
- 12. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Benzo[b]thiophen-6-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the alternative synthesis routes of Benzo[b]thiophen-6-ylmethanol. It is intended for researchers, scientists, and professionals in drug development who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary alternative synthesis routes for this compound?
A1: The main alternative synthetic strategies for this compound involve two primary approaches:
-
Functionalization of a Pre-formed Benzo[b]thiophene Ring: This typically starts with the bromination of benzo[b]thiophene to introduce a handle at the 6-position. The bromo- a derivative can then be converted to the desired alcohol.
-
Ring Construction from a Substituted Benzene Precursor: This approach involves starting with a benzene derivative that already contains a functional group that can be converted into the hydroxymethyl group, followed by the construction of the fused thiophene ring.
Q2: Why is direct formylation or acylation of benzo[b]thiophene not a recommended route for synthesizing 6-substituted derivatives?
A2: Electrophilic substitution reactions on the benzo[b]thiophene scaffold, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, predominantly occur at the 2- and 3-positions of the thiophene ring due to the higher electron density in that portion of the molecule. Direct functionalization at the 6-position on the benzene ring is generally not favored, leading to low yields and a mixture of isomers that are difficult to separate.
Q3: What are the common intermediates in the synthesis of this compound?
A3: Common intermediates include 6-bromobenzo[b]thiophene, benzo[b]thiophene-6-carbaldehyde, and benzo[b]thiophene-6-carboxylic acid (or its esters). These intermediates can be reliably synthesized and then converted to the target alcohol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: From 6-Bromobenzo[b]thiophene via Grignard Reaction
This route involves the formation of a Grignard reagent from 6-bromobenzo[b]thiophene, followed by a reaction with formaldehyde.
Experimental Workflow:
Caption: Grignard route to this compound.
Troubleshooting:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Grignard Reagent Formation | 1. Inactive magnesium turnings. 2. Presence of moisture in reagents or glassware. 3. Impure 6-bromobenzo[b]thiophene. | 1. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane. 2. Thoroughly dry all glassware in an oven and use anhydrous solvents. 3. Purify the starting material by recrystallization or chromatography. |
| Low Yield of Alcohol Product | 1. Incomplete reaction with formaldehyde. 2. Formation of side products (e.g., biphenyl derivatives). 3. Premature quenching of the Grignard reagent. | 1. Ensure paraformaldehyde is completely depolymerized by heating before adding the Grignard reagent. 2. Add the Grignard reagent slowly to the formaldehyde solution at a low temperature (e.g., 0 °C). 3. Use freshly prepared Grignard reagent and ensure all subsequent reagents are anhydrous until the workup step. |
| Formation of Wurtz Coupling Product | Presence of unreacted starting material or coupling with the Grignard reagent. | Use a slight excess of magnesium and ensure the reaction goes to completion before adding formaldehyde. |
Route 2: Reduction of Benzo[b]thiophene-6-carbaldehyde
This route involves the synthesis of the aldehyde intermediate followed by its reduction.
Experimental Workflow:
Technical Support Center: Improving the Regioselectivity of Benzo[b]thiophen-6-ylmethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the regioselective synthesis of Benzo[b]thiophen-6-ylmethanol. This guide focuses on strategies to control substitution patterns on the benzo[b]thiophene core, particularly targeting the C6 position.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high regioselectivity for C6-substitution on the benzo[b]thiophene ring challenging?
A1: The inherent electronic properties of the benzo[b]thiophene ring system make regioselective substitution challenging. The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack than the benzene ring. Within the thiophene ring, the C3 and C2 positions are the most reactive. Therefore, direct electrophilic substitution on an unsubstituted benzo[b]thiophene typically yields a mixture of isomers with a preference for substitution on the thiophene ring, making it difficult to target the C6 position on the benzene ring with high selectivity.
Q2: What are the primary strategies for achieving regioselective C6-functionalization of benzo[b]thiophene?
A2: There are two main strategies to overcome the intrinsic reactivity of the benzo[b]thiophene core and achieve selective C6-functionalization:
-
Friedel-Crafts Acylation with Directing Groups: By introducing a directing group on the benzo[b]thiophene starting material, it is possible to influence the position of electrophilic attack. For instance, starting with a 3-substituted benzo[b]thiophene can help direct acylation to the benzene ring. However, this can still lead to a mixture of isomers.
-
Directed ortho-Metalation (DoM): This is a powerful strategy that utilizes a directing metalation group (DMG) to facilitate deprotonation at the adjacent ortho position. By choosing a suitable DMG at either the C5 or C7 position, it is possible to selectively introduce a functional group at C6.
Q3: How can I synthesize this compound from a C6-acylated precursor?
A3: Once a 6-acyl or 6-carboxybenzo[b]thiophene precursor has been synthesized with the desired regioselectivity, the final step is a reduction to the corresponding alcohol. Common reducing agents like sodium borohydride (NaBH₄) are effective for this transformation. Careful control of reaction conditions is necessary to avoid side reactions.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation
Problem: My Friedel-Crafts acylation of benzo[b]thiophene with acetyl chloride results in a mixture of isomers, with low yield of the desired 6-acetylbenzo[b]thiophene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Reactivity of Thiophene Ring | The thiophene ring (C2 and C3) is more nucleophilic than the benzene ring. Consider using a starting material with a substituent at the C2 or C3 position to sterically hinder or electronically deactivate the thiophene ring towards acylation. |
| Formation of Multiple Benzene Ring Isomers | Electrophilic substitution on the benzene ring can lead to a mixture of C4, C5, C6, and C7 isomers. The use of a directing group is crucial. For example, starting with a 3-bromobenzo[b]thiophene may favor substitution at C6 and C4. |
| Inappropriate Lewis Acid Catalyst | The choice and amount of Lewis acid (e.g., AlCl₃, SnCl₄) can influence regioselectivity. Screen different Lewis acids and optimize the stoichiometry. In some cases, milder Lewis acids may offer better control. |
| Suboptimal Reaction Temperature | Temperature can significantly impact isomer distribution. Lower temperatures often favor the kinetic product. Experiment with a range of temperatures (e.g., -20 °C to room temperature) to find the optimal condition for C6-selectivity. |
Issue 2: Low Yield or No Reaction in Directed ortho-Metalation (DoM)
Problem: I am attempting a Directed ortho-Metalation to introduce a formyl group at the C6 position, but I am getting low yields or recovering my starting material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective Directing Metalation Group (DMG) | The choice of DMG is critical for successful DoM. Strong DMGs like amides or carbamates are often required. Ensure your DMG is appropriately positioned to direct metalation to C6. |
| Incomplete Lithiation | The organolithium reagent (e.g., n-BuLi, s-BuLi) may not be sufficiently reactive, or the reaction time may be too short. Consider using a stronger base or adding an activator like TMEDA. Ensure the reaction is carried out under strictly anhydrous and inert conditions. |
| Poor Electrophile Quench | The electrophile (e.g., DMF for formylation) may not be reacting efficiently with the lithiated intermediate. Ensure the electrophile is pure and added at a low temperature to avoid side reactions. |
| Incorrect Reaction Temperature | DoM reactions are highly temperature-sensitive. Lithiation is typically performed at low temperatures (e.g., -78 °C) to ensure stability of the organolithium species. |
Issue 3: Difficulty in Separating Regioisomers
Problem: My reaction produced a mixture of benzo[b]thiophene isomers, and I am struggling to isolate the desired C6-substituted product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Similar Polarity of Isomers | Regioisomers of substituted benzo[b]thiophenes often have very similar polarities, making separation by standard column chromatography challenging. |
| Solution: | Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) and different stationary phases (e.g., silica gel with different pore sizes, or alumina). Preparative TLC or HPLC may be necessary for difficult separations. |
| Co-crystallization | Isomers may co-crystallize, making purification by recrystallization ineffective. |
| Solution: | Derivative Formation: Consider converting the mixture of isomers into derivatives that may have more distinct physical properties, facilitating separation. The desired isomer can then be regenerated. |
Quantitative Data Summary
The following table summarizes reported yields and isomer ratios for different methods of C6-functionalization of benzo[b]thiophene derivatives.
| Method | Starting Material | Reagents | Product(s) | Isomer Ratio (6- vs. other) | Yield (%) | Reference |
| Intramolecular Cyclization | α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric acid, 85-90°C | 6-methoxy- & 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | ~3:1 | Not specified | [1] |
| Friedel-Crafts Coupling | 2-hydroxythioanisole and 1-(benzo[b]thien-2-yl)ethanol | Not specified | 6-substituted benzo[b]thiophene derivative | Regioselective | Not specified | [2] |
Note: Quantitative data on the regioselectivity of benzo[b]thiophene C6-functionalization is limited in the readily available literature. The table will be updated as more specific data becomes available.
Experimental Protocols
Protocol 1: Synthesis of 6-Acetylbenzo[b]thiophene via Friedel-Crafts Acylation (Illustrative)
This protocol is an illustrative example and may require optimization for regioselectivity.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
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Acylium Ion Formation: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension at 0 °C.
-
Substrate Addition: Dissolve 3-bromobenzo[b]thiophene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product, a mixture of isomers, will require purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the 6-acetyl-3-bromobenzo[b]thiophene.
Protocol 2: Synthesis of this compound via Reduction of 6-Acetylbenzo[b]thiophene
-
Reaction Setup: In a round-bottom flask, dissolve 6-acetylbenzo[b]thiophene (1.0 eq.) in methanol or ethanol.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully add water to quench the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Synthetic strategies for this compound.
References
"degradation pathways of Benzo[b]thiophen-6-ylmethanol under acidic/basic conditions"
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of Benzo[b]thiophen-6-ylmethanol under acidic and basic conditions. The information herein is based on general principles of forced degradation studies as outlined by ICH guidelines, due to the absence of specific published degradation pathways for this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for a compound like this compound?
A1: Forced degradation studies are essential in pharmaceutical development to understand the chemical stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[2] This information is crucial for developing and validating stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and informing the development of stable formulations and appropriate storage conditions.[1][2]
Q2: What are the typical stress conditions for acid and base degradation studies according to regulatory guidelines?
A2: According to ICH guidelines (specifically ICH Q1A), acid and base hydrolysis are key stress conditions.[3][4][5] Typically, this involves treating the drug substance with acids like hydrochloric acid (HCl) and bases like sodium hydroxide (NaOH). Common starting concentrations are in the range of 0.1 N to 1 N.[6] The study's duration and temperature may be adjusted to achieve a target degradation of approximately 5-20%.[1][7]
Q3: Why is a 5-20% degradation target recommended?
A3: The goal of a forced degradation study is to generate a sufficient amount of degradation products for detection and characterization without completely destroying the sample.[1] Degradation below 5% may not be sufficient to identify minor degradants, while excessive degradation (over 20%) can lead to the formation of secondary degradation products that may not be relevant under normal storage conditions, complicating the analysis of primary degradation pathways.[7]
Q4: What is a "stability-indicating method," and why is it necessary?
A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[8][9] It must also be able to separate and resolve the API from its degradation products, process impurities, and excipients.[8][9] This ensures that the measured API concentration is accurate and that all significant degradants are detected, which is a regulatory requirement.[8][10] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The molecule is highly stable, or the stress condition (acid/base concentration, temperature, time) is too mild. | Increase the concentration of the acid or base, elevate the temperature (e.g., from 40°C to 60°C or 80°C), or extend the duration of the study. Monitor the reaction at intermediate time points. |
| Complete or near-complete degradation of this compound. | The stress conditions are too harsh. | Reduce the acid/base concentration, lower the temperature, or shorten the exposure time. Perform a time-course experiment to find the optimal point. |
| Poor resolution between the parent peak and degradation products in HPLC. | The chromatographic method is not optimized. This could be due to an inappropriate column, mobile phase composition, or gradient.[12] | Optimize the HPLC method.[12] Try adjusting the mobile phase pH, changing the organic modifier, or using a different column chemistry (e.g., C18, Phenyl-Hexyl). A shallower gradient may also improve separation.[13] |
| Appearance of many small, secondary peaks. | Over-stressing the sample has led to the breakdown of primary degradants. | Refer to the solution for "Complete degradation." Use milder conditions to focus on the primary degradation pathway. |
| Inconsistent retention times during HPLC analysis. | Issues with the HPLC system, such as leaks, improper column equilibration, or mobile phase degradation. | Perform system maintenance. Check for leaks, ensure the column is fully equilibrated before injection, and prepare fresh mobile phase daily. |
| Baseline noise or drift in the chromatogram. | Contaminated mobile phase, detector issues, or column degradation.[12][14] | Use high-purity solvents, degas the mobile phase, and clean or service the detector.[12] If column bleed is suspected, flush the column or replace it.[14] |
Hypothetical Degradation Data Summary
The following table represents a hypothetical summary of results from a forced degradation study on this compound, illustrating the type of data that would be collected.
| Stress Condition | Time (hrs) | Temperature (°C) | % Assay of Parent Drug | % Total Impurities | Major Degradant Peak (Area %) | Remarks |
| 0.1 N HCl | 24 | 60 | 88.5 | 11.5 | DP-A1 (7.2%) | Significant degradation observed. |
| 0.1 N HCl | 48 | 60 | 79.2 | 20.8 | DP-A1 (12.5%), DP-A2 (4.1%) | Further degradation, secondary product appears. |
| 0.1 N NaOH | 24 | 60 | 92.1 | 7.9 | DP-B1 (5.8%) | Moderate degradation. |
| 0.1 N NaOH | 48 | 60 | 85.4 | 14.6 | DP-B1 (10.3%) | Degradation proceeds over time. |
| Control (Water) | 48 | 60 | 99.7 | 0.3 | - | Negligible degradation. |
DP = Degradation Product
Experimental Protocols
Protocol 1: Acid Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1 mg/mL.
-
Stress Sample Preparation: Transfer 1 mL of the stock solution into a clean vial. Add 1 mL of 0.2 N HCl to achieve a final acid concentration of 0.1 N and a drug concentration of 0.5 mg/mL.
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Control Sample Preparation: Prepare a control sample by adding 1 mL of the stock solution to 1 mL of purified water.
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Incubation: Place the stress and control samples in a temperature-controlled oven or water bath set to 60°C.
-
Time Points: Withdraw aliquots (e.g., 100 µL) from each sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).
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Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N NaOH. Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Base Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described in the acid degradation protocol.
-
Stress Sample Preparation: Transfer 1 mL of the stock solution into a clean vial. Add 1 mL of 0.2 N NaOH to achieve a final base concentration of 0.1 N and a drug concentration of 0.5 mg/mL.
-
Control Sample Preparation: Prepare a control sample using purified water as described previously.
-
Incubation: Incubate the samples at 60°C.
-
Time Points: Withdraw aliquots at the specified time points.
-
Neutralization and Dilution: Immediately neutralize the aliquot with an equivalent amount of 0.1 N HCl and dilute with the mobile phase to the target concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Hypothetical Degradation Pathways
Under acidic conditions, the benzylic alcohol of this compound is susceptible to protonation, leading to the formation of a stabilized carbocation. This intermediate could then react with another molecule of the alcohol to form an ether dimer or undergo other rearrangements. Under basic conditions, while generally more stable, strong base and heat could potentially lead to oxidation or other minor degradation products.
Caption: Hypothetical acid-catalyzed degradation pathway.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: General workflow for forced degradation studies.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. ijcrt.org [ijcrt.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. eagleanalytical.com [eagleanalytical.com]
- 10. arlok.com [arlok.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ijnrd.org [ijnrd.org]
Technical Support Center: Purification of Benzo[b]thiophen-6-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Benzo[b]thiophen-6-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities may include:
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Unreacted Starting Materials: If the synthesis involves the reduction of Benzo[b]thiophen-6-carbaldehyde, residual aldehyde is a common impurity.
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Oxidation Products: The hydroxymethyl group is susceptible to oxidation back to the aldehyde, especially during workup or if exposed to air and certain metals for extended periods.
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Isomeric Byproducts: Synthetic routes involving electrophilic substitution on the benzo[b]thiophene ring can lead to the formation of other positional isomers of the hydroxymethyl group.[1]
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Residual Reagents and Solvents: Reagents from the synthesis, such as reducing agents (e.g., sodium borohydride) and solvents, may persist in the crude product.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization.
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Column Chromatography: This is the most versatile method for separating the target compound from a wide range of impurities, including isomers and byproducts with different polarities. Silica gel is a commonly used stationary phase.
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Recrystallization: This technique is effective for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent system can be identified. It is generally more scalable and cost-effective than chromatography for large quantities.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of fraction purity during column chromatography and can help in selecting an appropriate solvent system for both chromatography and recrystallization. High-performance liquid chromatography (HPLC) can be used for a more quantitative analysis of purity.[2]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Product and Impurities | The solvent system (mobile phase) is not optimal. | Use TLC to screen for a solvent system that provides good separation (a difference in Rf values of at least 0.2). A common mobile phase for benzo[b]thiophene derivatives is a mixture of hexane and ethyl acetate.[3] Start with a low polarity mixture and gradually increase the polarity. |
| Product Elutes Too Quickly or Too Slowly | The polarity of the mobile phase is too high or too low, respectively. | If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). |
| Streaking or Tailing of Spots on TLC/Column | The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample may be overloaded on the column. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds). Ensure the sample is loaded onto the column in a concentrated band and that the amount of crude material is appropriate for the column size. |
| Product Degradation on the Column | The hydroxymethyl group may be sensitive to the acidic nature of silica gel. | Consider using a deactivated stationary phase, such as neutral alumina, or adding a small amount of a base like triethylamine to the mobile phase to neutralize the silica surface. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product Does Not Crystallize | The solution is not supersaturated, or the product is too soluble in the chosen solvent. | Concentrate the solution by slowly evaporating the solvent. Try adding an anti-solvent (a solvent in which the product is insoluble but the impurities are soluble) dropwise to the solution. Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Oiling Out Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Use a lower-boiling point solvent. Dilute the solution with more of the hot solvent before allowing it to cool. |
| Low Recovery of Purified Product | The product has significant solubility in the cold solvent. The volume of solvent used for washing the crystals was too large. | Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Impurities Co-crystallize with the Product | The impurities have similar solubility characteristics to the product in the chosen solvent. | Try a different solvent or a solvent pair for recrystallization. If impurities persist, a preliminary purification by column chromatography may be necessary. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Purity Before (%) | Purity After (%) | Yield (%) | Notes |
| Column Chromatography | 85 | >98 | 75 | Effective for removing isomeric and polar impurities. |
| Recrystallization | 90 | >99 | 85 | Best for removing minor impurities from a relatively pure starting material. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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TLC Analysis:
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Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
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Spot the solution onto a silica gel TLC plate.
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Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
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Visualize the spots under UV light. The ideal solvent system will give the product an Rf value of approximately 0.3 and show good separation from impurities.
-
-
Column Preparation:
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Select an appropriately sized glass column and pack it with silica gel using a slurry method with the initial, least polar mobile phase identified in the TLC analysis.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
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Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
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Elution and Fraction Collection:
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Begin eluting the column with the initial low-polarity mobile phase.
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Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution).
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Collect fractions and monitor their composition by TLC.
-
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Isolation:
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Combine the pure fractions containing the desired product.
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Remove the solvent under reduced pressure to yield the purified this compound.
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Protocol 2: Purification by Recrystallization
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Solvent Selection:
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Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water or hexane.
-
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the minimum amount of the hot recrystallization solvent required to just dissolve the solid.
-
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Hot Filtration (if necessary):
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If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
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Crystallization:
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Allow the hot, clear solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
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Isolation and Drying:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the ice-cold recrystallization solvent.
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Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
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Mandatory Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification challenges.
References
"by-product formation in the synthesis of Benzo[b]thiophen-6-ylmethanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering by-product formation during the synthesis of Benzo[b]thiophen-6-ylmethanol.
Troubleshooting Guides
This section addresses specific issues that may arise during the two primary synthetic routes to this compound.
Route 1: Grignard or Organolithium Reaction with 6-Bromobenzo[b]thiophene
This route involves the formation of an organometallic intermediate from 6-bromobenzo[b]thiophene, which then reacts with an electrophile (e.g., formaldehyde) to yield the desired alcohol.
Problem 1: Low yield of this compound and formation of a high molecular weight by-product.
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Question: My reaction to form this compound from 6-bromobenzo[b]thiophene has a low yield, and I observe a significant amount of a by-product with approximately double the mass of the starting material. What is happening and how can I fix it?
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Answer: This is a classic sign of homocoupling (Wurtz-type reaction), where the organometallic intermediate reacts with the starting 6-bromobenzo[b]thiophene to form a dimer, 6,6'-bibenzo[b]thiophene. This side reaction is especially common in Grignard reagent formation.[1]
Troubleshooting Steps:
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Temperature Control: The formation of Grignar reagents is exothermic. Overheating can significantly increase the rate of dimer formation.[1] Maintain a low and constant temperature during the formation of the organometallic reagent.
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Slow Addition of Halide: Add the 6-bromobenzo[b]thiophene solution dropwise to the magnesium turnings or butyllithium solution. This helps to maintain a low concentration of the aryl halide in the reaction mixture, minimizing the chance of it reacting with the newly formed organometallic species.[1]
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Solvent Choice: The choice of solvent can influence the Schlenk equilibrium and the reactivity of the Grignard reagent.[1] Anhydrous tetrahydrofuran (THF) is often preferred over diethyl ether as it can better stabilize the Grignard reagent.[1]
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Magnesium Activation: Ensure the magnesium turnings are properly activated to initiate the Grignard reaction promptly. A layer of magnesium oxide on the surface can delay the reaction, leading to a buildup of the aryl halide and increasing the likelihood of dimerization.[1]
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Problem 2: Formation of multiple unidentified by-products when using butyllithium.
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Question: I am using n-butyllithium for a lithium-halogen exchange with 6-bromobenzo[b]thiophene, and my reaction mixture is complex with several by-products. What are the likely side reactions?
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Answer: Besides the desired lithium-halogen exchange, n-butyllithium can participate in other reactions. The solvent system plays a crucial role in the outcome of reactions with aryl bromides.[2][3]
Potential Side Reactions and Solutions:
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Coupling Reactions: Similar to Grignard reagents, the generated benzo[b]thien-6-yllithium can react with the starting material or with butyl bromide formed during the exchange. Using THF as a solvent can sometimes promote this coupling.[2][3] A mixed solvent system (e.g., heptane with a small amount of THF) can sometimes favor the lithium-halogen exchange.[2][3]
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Benzyne Formation: Aryllithium species can sometimes eliminate lithium bromide to form a highly reactive benzyne intermediate, which can then react with various nucleophiles in the mixture, leading to a range of products.[2][3] Using a less polar solvent and maintaining a very low reaction temperature can help suppress benzyne formation.
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Reaction with Solvent: n-Butyllithium can react with ethereal solvents like THF, especially at higher temperatures.[4] It is crucial to conduct the reaction at low temperatures (e.g., -78 °C).
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Route 2: Reduction of Benzo[b]thiophene-6-carbaldehyde or -carboxylic acid
This approach involves the reduction of a carbonyl group at the 6-position of the benzo[b]thiophene ring.
Problem 3: Formation of 6-methylbenzo[b]thiophene as a by-product.
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Question: I am trying to reduce benzo[b]thiophene-6-carboxylic acid to the corresponding alcohol, but I am also getting a significant amount of 6-methylbenzo[b]thiophene. How can I prevent this over-reduction?
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Answer: The reduction of a carboxylic acid to an alcohol proceeds through an aldehyde intermediate, which is then further reduced.[5][6] Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction to the corresponding alkane, although this is more prevalent with certain catalytic hydrogenation methods.[7]
Troubleshooting Steps:
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Choice of Reducing Agent: While LiAlH₄ is effective for reducing carboxylic acids, borane-tetrahydrofuran complex (BH₃·THF) is often a milder alternative that can selectively reduce carboxylic acids to alcohols in the presence of other functional groups.[6]
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Reaction Conditions: Carefully control the reaction temperature and the stoichiometry of the reducing agent. Adding the carboxylic acid solution slowly to the reducing agent at a low temperature can help to control the reaction.
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Problem 4: Incomplete reaction or low yield when reducing benzo[b]thiophene-6-carbaldehyde.
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Question: My reduction of benzo[b]thiophene-6-carbaldehyde with sodium borohydride (NaBH₄) is sluggish and gives a low yield of the alcohol. What could be the issue?
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Answer: While NaBH₄ is a mild and selective reducing agent for aldehydes, its reactivity can be influenced by the solvent and the presence of other functional groups.
Troubleshooting Steps:
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Solvent System: NaBH₄ reductions are typically carried out in protic solvents like methanol or ethanol. Ensure the solvent is anhydrous if side reactions with water are a concern, though NaBH₄ is relatively stable in neutral to basic aqueous solutions.
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Activation of NaBH₄: The reactivity of NaBH₄ can be enhanced by the addition of certain additives. For instance, using a mixture of NaBH₄ and (NH₄)₂SO₄ in wet THF has been shown to be an efficient system for the reduction of carbonyl compounds.
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Purity of Starting Material: Impurities in the starting aldehyde can interfere with the reduction. Ensure the benzo[b]thiophene-6-carbaldehyde is of high purity.
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Data Presentation
The following table summarizes potential by-products and their expected yields under suboptimal conditions for the synthesis of this compound. Note that these are illustrative values and can vary significantly based on specific reaction conditions.
| Synthetic Route | Starting Material | By-product | Typical Yield (Suboptimal Conditions) |
| Route 1 | 6-Bromobenzo[b]thiophene | 6,6'-Bibenzo[b]thiophene (Dimer) | 10-30% |
| Route 2 | Benzo[b]thiophene-6-carboxylic acid | 6-Methylbenzo[b]thiophene | 5-15% |
| Route 2 | Benzo[b]thiophene-6-carbaldehyde | Unreacted Starting Material | 5-20% |
Experimental Protocols
The following are detailed experimental protocols for the two main synthetic routes to this compound.
Protocol 1: Synthesis via Grignard Reaction of 6-Bromobenzo[b]thiophene
Materials:
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6-Bromobenzo[b]thiophene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Paraformaldehyde
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Saturated aqueous ammonium chloride solution
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Anhydrous sodium sulfate
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Diethyl ether
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Hydrochloric acid (1 M)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).
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Add a small crystal of iodine to activate the magnesium.
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Add a small amount of a solution of 6-bromobenzo[b]thiophene (1.0 eq.) in anhydrous THF via the dropping funnel to initiate the reaction.
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Once the reaction starts (as indicated by bubbling and heat generation), add the remaining 6-bromobenzo[b]thiophene solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
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Reaction with Formaldehyde:
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In a separate flame-dried flask, heat paraformaldehyde (2.0 eq.) under vacuum and then cool under a nitrogen atmosphere to generate dry formaldehyde gas. Alternatively, suspend dry paraformaldehyde in anhydrous THF.
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Cool the Grignard reagent solution to 0 °C in an ice bath.
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Slowly bubble the formaldehyde gas through the Grignard solution or add the paraformaldehyde suspension portion-wise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Work-up and Purification:
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Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
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Protocol 2: Synthesis via Reduction of Benzo[b]thiophene-6-carbaldehyde
Materials:
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Benzo[b]thiophene-6-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol
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Deionized water
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Dichloromethane
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Anhydrous magnesium sulfate
Procedure:
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Reduction:
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In a round-bottom flask, dissolve Benzo[b]thiophene-6-carbaldehyde (1.0 eq.) in methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.1 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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-
Work-up and Purification:
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Quench the reaction by the slow addition of deionized water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 30 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
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If necessary, the product can be further purified by recrystallization or column chromatography.
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Frequently Asked Questions (FAQs)
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Q1: What is the most common by-product in the Grignard route?
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A1: The most common by-product is the homocoupling product, 6,6'-bibenzo[b]thiophene, formed from the reaction of the Grignard reagent with the starting 6-bromobenzo[b]thiophene.[1]
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-
Q2: Can I use LiAlH₄ to reduce benzo[b]thiophene-6-carbaldehyde?
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A2: Yes, LiAlH₄ is a powerful reducing agent that will readily reduce aldehydes to primary alcohols. However, it is less selective than NaBH₄ and will also reduce other functional groups like esters and carboxylic acids.[3] Given the milder nature of NaBH₄ and its effectiveness for aldehyde reduction, it is often the preferred reagent for this transformation to avoid potential side reactions and for easier work-up.
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-
Q3: How can I monitor the progress of the reduction reaction?
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A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting aldehyde on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
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-
Q4: My Grignard reaction won't start. What should I do?
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A4: Initiation of a Grignard reaction can sometimes be difficult. Ensure your glassware is perfectly dry and the solvent is anhydrous. You can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gently heating a small portion of the mixture to start the reaction. Once initiated, the reaction is usually self-sustaining.
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-
Q5: Are there any specific safety precautions I should take?
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A5: Both organolithium reagents and metal hydrides are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving these reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
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Visualizations
Caption: Potential by-product formation pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting by-product formation.
References
"optimizing catalyst loading for Benzo[b]thiophen-6-ylmethanol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-6-ylmethanol. The following information is based on established methodologies for the synthesis of substituted benzo[b]thiophenes, particularly through palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A prevalent strategy involves a two-step process:
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Palladium-catalyzed cross-coupling: A Suzuki-Miyaura coupling reaction is often employed to introduce a formyl group at the 6-position of the benzo[b]thiophene core. This is typically achieved by reacting 6-bromobenzo[b]thiophene with a suitable boronic acid or ester derivative of formaldehyde.
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Reduction: The resulting benzo[b]thiophene-6-carbaldehyde is then reduced to the target alcohol, this compound, using a mild reducing agent such as sodium borohydride.
Q2: My Suzuki-Miyaura coupling reaction for the synthesis of the aldehyde precursor is giving a low yield. What are the common causes?
A2: Low yields in palladium-catalyzed cross-coupling reactions for benzothiophene synthesis can stem from several factors. Suboptimal selection of the catalyst, ligand, base, solvent, or temperature can significantly impact the reaction outcome. It is crucial to systematically optimize these parameters. For instance, the choice of palladium catalyst and ligand is critical for achieving high efficiency.
Q3: What are typical catalyst loading ranges for the Suzuki-Miyaura coupling step?
A3: For substrates containing sulfur heterocycles, which can sometimes coordinate to the catalyst, initial catalyst loadings might be slightly higher than for simple aryl halides. A good starting point for optimization is typically 1-2 mol% of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄). If reactivity is low, this can be incrementally increased to 5 mol%.
Q4: How does the choice of base influence the reaction?
A4: The base is a critical component of the catalytic cycle in Suzuki-Miyaura coupling, playing a key role in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can affect catalyst activity and stability, making base screening an important part of the optimization process.
Q5: I'm observing catalyst deactivation. What are the potential reasons and solutions?
A5: Catalyst deactivation in cross-coupling reactions can be caused by factors such as the formation of palladium black, poisoning by impurities, or thermal decomposition. To mitigate this, ensure all reagents and solvents are pure and anhydrous, and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). If deactivation persists, consider using a more robust ligand or a lower reaction temperature for a longer duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Suboptimal reaction temperature. 3. Incorrect base or solvent. 4. Poor quality of reagents. 5. Insufficient inert atmosphere. | 1. Use a fresh batch of catalyst and ligand. 2. Screen a range of temperatures (e.g., 80-120 °C). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, dioxane, DMF). 4. Ensure all reagents are pure and anhydrous. 5. Degas the solvent and maintain a positive pressure of an inert gas. |
| Formation of Side Products (e.g., Homo-coupling) | 1. Suboptimal catalyst/ligand ratio. 2. Reaction temperature is too high. 3. Presence of oxygen. | 1. Optimize the catalyst to ligand ratio (typically 1:1 to 1:4). 2. Lower the reaction temperature. 3. Thoroughly degas the reaction mixture. |
| Incomplete Reduction of the Aldehyde | 1. Insufficient reducing agent. 2. Inactive reducing agent. 3. Short reaction time. | 1. Increase the equivalents of the reducing agent (e.g., NaBH₄). 2. Use a fresh bottle of the reducing agent. 3. Extend the reaction time and monitor by TLC. |
| Difficulty in Product Purification | 1. Presence of residual catalyst. 2. Formation of closely related impurities. | 1. Pass the crude product through a short plug of silica gel or celite to remove baseline impurities and residual palladium. 2. Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation
Table 1: Optimization of Palladium Catalyst Loading for Suzuki-Miyaura Coupling
Reaction Conditions: 6-bromobenzo[b]thiophene (1 mmol), formyl-boronic acid equivalent (1.2 mmol), K₂CO₃ (2 mmol) in toluene (10 mL) at 100 °C for 12 h under Argon.
| Entry | Pd Catalyst | Catalyst Loading (mol%) | Ligand (2 mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | 0.5 | SPhos | 45 |
| 2 | Pd(OAc)₂ | 1.0 | SPhos | 78 |
| 3 | Pd(OAc)₂ | 1.5 | SPhos | 92 |
| 4 | Pd(OAc)₂ | 2.0 | SPhos | 91 |
| 5 | Pd(PPh₃)₄ | 1.5 | - | 65 |
Table 2: Screening of Different Bases for Suzuki-Miyaura Coupling
Reaction Conditions: 6-bromobenzo[b]thiophene (1 mmol), formyl-boronic acid equivalent (1.2 mmol), Pd(OAc)₂ (1.5 mol%), SPhos (3 mol%) in toluene (10 mL) at 100 °C for 12 h under Argon.
| Entry | Base (2 equiv) | Yield (%) |
| 1 | K₂CO₃ | 92 |
| 2 | Cs₂CO₃ | 88 |
| 3 | K₃PO₄ | 95 |
| 4 | Na₂CO₃ | 75 |
Experimental Protocols
Exemplary Protocol for the Synthesis of this compound
Step 1: Suzuki-Miyaura Coupling to Synthesize Benzo[b]thiophene-6-carbaldehyde
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To a flame-dried round-bottom flask, add 6-bromobenzo[b]thiophene (1.0 eq.), the formyl-boronic acid equivalent (1.2 eq.), and the selected base (e.g., K₃PO₄, 2.0 eq.).
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The flask is evacuated and backfilled with argon three times.
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Add the palladium catalyst (e.g., Pd(OAc)₂, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).
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Add degassed toluene via syringe.
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Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield benzo[b]thiophene-6-carbaldehyde.
Step 2: Reduction to this compound
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Dissolve the benzo[b]thiophene-6-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours. Monitor the reaction by TLC.
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Once the reaction is complete, quench by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Technical Support Center: Synthesis of Benzo[b]thiophen-6-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzo[b]thiophen-6-ylmethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the reduction of its corresponding aldehyde, Benzo[b]thiophene-6-carbaldehyde. This transformation is typically achieved using a mild reducing agent such as sodium borohydride (NaBH₄).
Q2: How does the choice of solvent affect the reduction of Benzo[b]thiophene-6-carbaldehyde?
A2: The solvent plays a crucial role in the reduction of Benzo[b]thiophene-6-carbaldehyde by influencing the solubility of the reactants, the reactivity of the reducing agent, and the ease of workup. Protic solvents like methanol and ethanol are commonly used and can activate the carbonyl group for reduction. Aprotic solvents such as tetrahydrofuran (THF) can also be employed, sometimes in the presence of a co-solvent or an additive to enhance the reaction rate. The choice of solvent can impact the reaction time, yield, and purity of the final product.
Q3: What are some common side reactions to be aware of during the synthesis?
A3: Potential side reactions during the reduction of Benzo[b]thiophene-6-carbaldehyde are generally minimal when using a mild reducing agent like NaBH₄. However, issues such as incomplete reaction leading to the presence of starting material in the product mixture can occur. Over-reduction is typically not a concern with NaBH₄ for an aldehyde. The purity of the starting aldehyde is critical, as impurities may lead to the formation of undesired byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the starting material. | Select a solvent in which Benzo[b]thiophene-6-carbaldehyde has good solubility. A mixture of solvents, such as THF and methanol, can sometimes improve solubility and reaction homogeneity. |
| Inactive or degraded reducing agent. | Use a fresh batch of sodium borohydride. NaBH₄ can decompose over time, especially if exposed to moisture. |
| Insufficient amount of reducing agent. | Ensure that a sufficient molar excess of the reducing agent is used. Typically, 1.1 to 1.5 equivalents of NaBH₄ are used for the reduction of an aldehyde. |
| Low reaction temperature leading to slow reaction. | While the reaction is often performed at 0 °C to control exothermicity, allowing the reaction to warm to room temperature can help drive it to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Product loss during workup. | This compound has some water solubility. During the aqueous workup, ensure to extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
Issue 2: Presence of Starting Material in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction. | Increase the reaction time or consider a slight increase in the reaction temperature (e.g., from 0 °C to room temperature). Add a second portion of the reducing agent if TLC analysis shows a significant amount of starting material remaining after the initial reaction time. |
| Deactivation of the reducing agent. | Ensure the reaction is carried out under anhydrous conditions if using a solvent where moisture can be problematic (e.g., THF). Moisture can quench the sodium borohydride. |
| Inefficient stirring. | Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if the starting material or reducing agent is not fully soluble. |
Data Presentation
The following table summarizes typical solvent systems and conditions used for the reduction of aromatic aldehydes to their corresponding alcohols using sodium borohydride, which are analogous to the synthesis of this compound.
| Solvent System | Typical Reducing Agent | Typical Temperature | General Observations & Potential Impact |
| Methanol (MeOH) | NaBH₄ | 0 °C to Room Temp. | Good solubility for many aromatic aldehydes. The protic nature of the solvent can assist in the reduction. Reaction is often fast. |
| Ethanol (EtOH) | NaBH₄ | 0 °C to Room Temp. | Similar to methanol, provides good solubility and reactivity. |
| Tetrahydrofuran (THF) / Water | NaBH₄ | Room Temp. | The addition of water can increase the reactivity of NaBH₄.[1] Good for substrates with lower polarity. |
| Dichloromethane (DCM) / Methanol | NaBH₄ | 0 °C to Room Temp. | A co-solvent system can be beneficial for substrates with challenging solubility. |
| Solvent-free | NaBH₄ / Al₂O₃ or SiO₂ | Room Temp. to 75-80 °C | Environmentally friendly approach. The reaction can be fast, but may require solid support and specific conditions.[2][3][4] |
Experimental Protocols
Protocol 1: Reduction of Benzo[b]thiophene-6-carbaldehyde in Methanol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Benzo[b]thiophene-6-carbaldehyde (1.0 eq.) in methanol.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: Add sodium borohydride (1.2 eq.) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
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Solvent Removal: Remove the methanol under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Impact of solvent choice on reaction outcome.
References
Validation & Comparative
A Comparative Guide to Benzo[b]thiophen-6-ylmethanol and Other Functionalized Benzothiophenes in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comparative analysis of Benzo[b]thiophen-6-ylmethanol against other functionalized benzothiophenes, focusing on their potential in anticancer and antimicrobial applications. The comparison is supported by experimental data from various studies, detailed experimental protocols, and visualizations of synthetic and biological pathways.
While direct comparative biological data for this compound is limited in the current literature, this guide aims to provide a valuable resource by summarizing the known activities of structurally related benzothiophene derivatives. This allows for an informed perspective on the potential of the 6-hydroxymethyl functional group in modulating the therapeutic properties of the benzothiophene core.
Quantitative Data Summary
The following tables summarize the in vitro anticancer and antimicrobial activities of various functionalized benzothiophene derivatives, providing a quantitative basis for comparing their potency.
Table 1: Anticancer Activity of Functionalized Benzothiophenes
| Compound ID | Functionalization | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(3,4,5-trimethoxyphenyl)acrylonitrile | Various | 0.01 - 0.1 | [3] |
| 2 | 2-(3,4-dimethoxyphenyl)acrylonitrile | Various | 0.01 - 0.09 | [3] |
| 3 | Tetrahydrobenzo[b]thiophene derivative | HepG2 | 6 - 16 | [4] |
| 4 | Tetrahydrobenzo[b]thiophene derivative | MCF7 | 6 - 16 | [4] |
| 5 | Tetrahydrobenzo[b]thiophene derivative | HCT116 | 6 - 16 | [4] |
| 6 | Thiophene carboxamide derivative | Hep3B | 5.46 | [5] |
| 7 | Thiophene carboxamide derivative | Hep3B | 8.85 | [5] |
Table 2: Antimicrobial Activity of Functionalized Benzothiophenes
| Compound ID | Functionalization | Bacterial Strain | MIC (µg/mL) | Reference |
| 8 | Tetrahydrobenzothiophene derivative | E. coli | 0.64 - 19.92 | [6] |
| 9 | Tetrahydrobenzothiophene derivative | P. aeruginosa | 0.72 - 45.30 | [6] |
| 10 | Tetrahydrobenzothiophene derivative | Salmonella | 0.54 - 90.58 | [6] |
| 11 | Tetrahydrobenzothiophene derivative | S. aureus | 1.11 - 99.92 | [6] |
| 12 | 1-(benzo[b]thiophen-4-yl)-4-(2-oxo-2-phenylethyl)piperazine | P. aeruginosa | 12.5 | [7] |
| 13 | 1-(benzo[b]thiophen-4-yl)-4-(2-fluoro-2-phenylethyl)piperazine | E. coli | 62.5 | [7] |
| 14 | 6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | [8][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis of a benzothiophene derivative and for the evaluation of anticancer and antimicrobial activities.
Synthesis of this compound (Proposed Route)
A potential synthetic route to this compound can be envisioned starting from 6-bromobenzo[b]thiophene, a commercially available or readily synthesized intermediate.[11]
Step 1: Lithiation of 6-bromobenzo[b]thiophene. To a solution of 6-bromobenzo[b]thiophene in anhydrous diethyl ether or tetrahydrofuran at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.
Step 2: Reaction with Formaldehyde. Anhydrous gaseous formaldehyde, generated by heating paraformaldehyde, is bubbled through the solution of the lithiated benzothiophene at -78 °C. Alternatively, a solution of paraformaldehyde in anhydrous THF can be added. The reaction is allowed to warm slowly to room temperature and stirred for several hours.
Step 3: Work-up and Purification. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with various concentrations of the benzothiophene derivatives (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: A solution of MTT (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidified isopropanol solution).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The benzothiophene derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (medium with inoculum but no drug) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Diagrams illustrating key processes can aid in understanding the synthesis and mechanism of action of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (6-Bromo-benzo[b]thiophen-2-yl)-methanol [synhet.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. "Synthesis and antimicrobial activity of 1-(benzo[b]thiophen-4-yl)-4-(2" by VAIBHAV MISHRA and TEJPAL SINGH CHUNDAWAT [journals.tubitak.gov.tr]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 10. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Benzo[b]thiophen-6-ylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of Benzo[b]thiophen-6-ylmethanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published experimental data for this specific isomer, this guide presents a comparative analysis using data from its commercially available isomers, Benzo[b]thiophen-2-ylmethanol and Benzo[b]thiophen-5-ylmethanol. This approach illustrates the analytical workflow and data interpretation required to confirm the structure of novel benzothiophene derivatives.
Structural Comparison of Benzo[b]thiophene Methanol Isomers
The precise positioning of the hydroxymethyl group on the benzo[b]thiophene scaffold significantly influences the compound's chemical and physical properties, as well as its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for unambiguously determining the correct isomeric structure.
Caption: Isomeric forms of Benzo[b]thiophene Methanol.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and its isomers. The data for the 2-yl and 5-yl isomers are based on available literature and spectral databases, while the data for the 6-yl isomer are predicted based on structure-property relationships.
Table 1: ¹H NMR Spectral Data Comparison (Predicted and Experimental)
| Compound | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂OH) (δ, ppm) | Hydroxyl Proton (-OH) (δ, ppm) |
| This compound | Expected complex multiplet patterns in the 7.2-7.9 ppm range. | ~4.8 | Broad singlet, variable |
| Benzo[b]thiophen-2-ylmethanol | 7.1-7.9 (multiplets) | 4.9 | Broad singlet |
| Benzo[b]thiophen-5-ylmethanol | 7.2-8.0 (multiplets) | 4.8 | Broad singlet |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted and Experimental)
| Compound | Aromatic Carbons (δ, ppm) | Methylene Carbon (-CH₂OH) (δ, ppm) |
| This compound | Expected signals in the 120-145 ppm range, with distinct shifts for substituted carbons. | ~64 |
| Benzo[b]thiophen-2-ylmethanol | 122-143 | 61.5 |
| Benzo[b]thiophen-5-ylmethanol | 122-142 | 64.8 |
Table 3: IR Spectral Data Comparison
| Compound | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~3350 (broad) | ~1050 | ~3100-3000 |
| Benzo[b]thiophen-2-ylmethanol | 3300 (broad) | 1030 | 3070 |
| Benzo[b]thiophen-5-ylmethanol | 3350 (broad) | 1040 | 3060 |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation Pattern |
| This compound | C₉H₈OS | 164.22 | 165.0368 | Loss of H₂O, loss of CH₂O |
| Benzo[b]thiophen-2-ylmethanol | C₉H₈OS | 164.22 | 165.0368 | Loss of H₂O, formation of benzothiophenylmethyl cation |
| Benzo[b]thiophen-5-ylmethanol | C₉H₈OS | 164.22 | 165.0368 | Loss of H₂O, loss of CH₂O |
Experimental Protocols for Structural Validation
A standardized workflow is critical for the definitive structural elucidation of novel or synthesized heterocyclic compounds.
Caption: General workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise arrangement of atoms in a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Purpose: To identify the number of different types of protons and their neighboring environments.
-
Acquisition: A standard proton experiment is run on a 400 MHz or higher spectrometer.
-
Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are analyzed. For this compound, the aromatic region is expected to show a complex pattern due to the substitution on the benzene ring, which will be distinct from the patterns of the 2- and 5-isomers. The methylene protons adjacent to the hydroxyl group will appear as a singlet.
-
-
¹³C NMR Spectroscopy:
-
Purpose: To determine the number of different types of carbon atoms.
-
Acquisition: A proton-decoupled carbon experiment is performed.
-
Analysis: The chemical shifts of the carbon signals are analyzed. The positions of the quaternary carbons and the carbon bearing the hydroxymethyl group are key indicators of the substitution pattern.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Purpose: To establish the connectivity between protons and carbons, providing definitive structural proof.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and linking different parts of the molecule.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or dissolved in a suitable solvent.
-
Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Analysis: The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. A strong band in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibration. The aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of a compound.
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak confirms the molecular weight of the compound. For this compound (C₉H₈OS), the expected exact mass of the protonated molecule [M+H]⁺ is 165.0368. The fragmentation pattern can also provide structural information. Common fragments for this molecule would involve the loss of water ([M-H₂O]⁺) or formaldehyde ([M-CH₂O]⁺).
By systematically applying these analytical techniques and comparing the obtained data with that of known isomers and related compounds, researchers can confidently validate the structure of this compound and other novel heterocyclic molecules.
A Comparative Analysis of Benzo[b]thiophene Derivatives as Potent Biological Agents
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various Benzo[b]thiophene derivatives, supported by experimental data. The Benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide focuses on the comparative analysis of recently developed derivatives, providing insights into their structure-activity relationships and therapeutic potential.
While direct comparative studies on Benzo[b]thiophen-6-ylmethanol derivatives are limited in the public domain, this guide leverages data from closely related Benzo[b]thiophene analogues to provide a valuable comparative framework. The presented data highlights the impact of various substitutions on the Benzo[b]thiophene core, offering crucial insights for the rational design of novel therapeutics.
Quantitative Data Summary
The following tables summarize the biological activities of various Benzo[b]thiophene derivatives from recent studies. The data is organized by biological target to facilitate easy comparison of the derivatives' potency and selectivity.
Table 1: Kinase Inhibitory Activity of 6H-Benzo[b]indeno[1,2-d]thiophen-6-one Derivatives
Source: Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors.[3][4]
| Compound | R⁵ | R'' | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Haspin IC₅₀ (nM) |
| 4e | OMe | H | 52 | - | - | - |
| 4i | OH | H | 116 | - | - | - |
| 4j | OH | OMe | 35 | - | - | - |
| 4k | OH | H | 41 | 20 | 26 | 76 |
| 4l | OMe | OMe | - | - | - | - |
Note: '-' indicates data not reported.
Table 2: Cholinesterase Inhibitory Activity of Benzo[b]thiophene-Chalcone Hybrids
Source: A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.[5][6]
| Compound | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrylcholinesterase (BChE) IC₅₀ (µM) |
| 5f | 62.10 | - |
| 5h | - | 24.35 |
| Galantamine (Ref.) | - | 28.08 |
Note: '-' indicates data not reported. Galantamine is a standard reference compound.
Table 3: Antimicrobial Activity of Benzo[b]thiophene Derivatives
Source: Synthesis and biological evaluation of novel benzothiophene derivatives.[7][8]
| Compound | Target Microorganism | Activity |
| 12E | S. aureus | High Antibacterial Activity |
| 12J | S. aureus | High Antibacterial Activity |
| 12L | S. aureus | High Antibacterial Activity |
| 10 | C. albicans | Antifungal Potential |
| 12K | C. albicans | Antifungal Potential |
Table 4: Antioxidant Capacity of Benzo[b]thiophene Derivatives
Source: Synthesis and biological evaluation of novel benzothiophene derivatives.[7]
| Compound | TEAC Value |
| 16 | 2.5 |
| 12E | 1.1 |
| Trolox (Ref.) | 1.0 |
Note: TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength. A higher value indicates stronger antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Synthesis of 6H-Benzo[b]indeno[1,2-d]thiophen-6-one Derivatives[3]
The synthesis of the tetracyclic 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives involved a multi-step process. Key steps included the preparation of functionalized benzo[b]thiophenes via acidic cyclization of diethoxy acetals, followed by a BBr₃-mediated demethylation and silylation sequence for specific derivatives. The final tetracyclic scaffold was constructed through a reaction sequence involving these advanced intermediates.
Kinase Inhibition Assay[3]
The inhibitory properties of the synthesized compounds against DYRK1A, DYRK1B, CLK1, CLK4, and haspin were evaluated using a radiometric assay. The assay measured the phosphorylation of a substrate peptide (Woodtide) in the presence of the test compounds at a concentration of 1 µM for primary screening. For compounds showing significant inhibition, IC₅₀ values were determined by testing a range of concentrations.
Cholinesterase Inhibition Assay[5]
The inhibitory activity of the benzo[b]thiophene-chalcone hybrids against acetylcholinesterase (from Electrophorus electricus) and butyrylcholinesterase (from equine serum) was determined using Ellman's method. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzymes, leading to the production of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is measured spectrophotometrically, and the inhibition by the test compounds is calculated.
Antimicrobial Susceptibility Testing[7]
The antimicrobial properties of the synthesized benzothiophene derivatives were tested against a panel of microorganisms, including Candida albicans, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The specific method for determining "high antibacterial activity" or "antifungal potentials" was not detailed in the source but typically involves methods like broth microdilution or disk diffusion assays to determine the minimum inhibitory concentration (MIC).
Antioxidant Capacity Assay (TEAC)[7]
The antioxidant capacity was determined using the Trolox Equivalent Antioxidant Capacity (TEAC) assay. This method is based on the ability of antioxidant molecules to quench the long-lived ABTS•+ radical cation. The extent of quenching is determined spectrophotometrically, and the antioxidant capacity of the test compound is expressed as Trolox equivalents.
Visualizing the Molecular Landscape
The following diagrams, created using the DOT language, illustrate key concepts related to the study of Benzo[b]thiophene derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of Benzo[b]thiophene derivatives.
Caption: Simplified signaling pathway showing the inhibitory effect of a Benzo[b]thiophene derivative on DYRK1A kinase.
Caption: Mechanism of action for Benzo[b]thiophene-chalcone derivatives as cholinesterase inhibitors.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Benzothiophene Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. The biological profile of these compounds is significantly influenced by the nature and position of substituents on the benzothiophene core. This guide provides an objective comparison of the biological activities of key benzothiophene isomers, supported by experimental data, to aid in the rational design of novel therapeutics.
Anticancer Activity: A Tale of Two Isomers
The substitution pattern on the benzothiophene ring plays a critical role in determining the anticancer potency and mechanism of action. Notably, the distinction between 2- and 3-substituted isomers is a crucial factor in the design of antimitotic agents that target tubulin polymerization.
A direct comparison of 2-amino-3-benzoyl and 3-amino-2-benzoyl benzothiophene derivatives reveals that the 2-amino isomers are generally more potent. For instance, 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene has been shown to inhibit cancer cell growth at subnanomolar concentrations and strongly interacts with tubulin at the colchicine binding site.[1] In contrast, the corresponding 3-amino isomers, while still active, often exhibit lower potency.[1]
Further studies on benzothiophene acrylonitrile analogs, which are also known tubulin inhibitors, have provided additional insights. The E- and Z-isomers of these compounds display differential activities, with some E-isomers showing exceptionally potent growth inhibition (GI50 < 10.0 nM) against a broad range of human cancer cell lines.[2]
Comparative Anticancer Activity Data
| Compound Class | Isomer/Derivative | Cancer Cell Line(s) | Activity Metric (GI50/IC50) | Reference(s) |
| Aminobenzoyl-benzothiophenes | 2-Amino-6-methyl-3-(3,4,5-trimethoxybenzoyl) | Various | Subnanomolar | [1] |
| 3-Amino positional isomers | Various | Generally less potent than 2-amino isomers | [1] | |
| Benzothiophene Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | NCI-60 panel | 10.0 - 90.9 nM | [2] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 panel | 21.1 - 98.9 nM | [2] | |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | NCI-60 panel | < 10.0 nM in most cell lines | [2] | |
| 5-Hydroxybenzothiophenes | Hydrazide derivative 16b | U87MG (glioblastoma) | 7.2 µM | [3] |
Antimicrobial Activity: Positional Effects of Substituents
The position of substituents on the benzothiophene ring also significantly impacts antimicrobial activity. A comparative analysis of nitro-substituted benzothiophenes demonstrates that the position of the nitro group influences the minimum inhibitory concentration (MIC) against various bacterial strains. For example, a 5-nitrobenzothiophene derivative was found to be more potent against E. coli and S. aureus than its 2-nitro and 3-nitro counterparts.[4]
Comparative Antimicrobial Activity Data
| Compound Class | Isomer/Derivative | Bacterial Strain(s) | Activity Metric (MIC, µg/mL) | Reference(s) |
| Nitrobenzothiophenes | 2-Nitrobenzothiophene | E. coli, S. aureus | >128, 64 | [4] |
| 3-Nitrobenzothiophene | E. coli, S. aureus | 64, 32 | [4] | |
| 5-Nitrobenzothiophene | E. coli, S. aureus | 32, 16 | [4] | |
| Benzothiophene Acylhydrazones | (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Methicillin-resistant S. aureus (MRSA) | 4 | [5] |
| Tetrahydrobenzothiophenes | Compound 3b | E. coli, P. aeruginosa, Salmonella, S. aureus | 1.11, 1.00, 0.54, 1.11 (µM) | [6] |
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiophene derivatives is also influenced by their isomeric form. In a study of nitro-substituted benzothiophenes, a 5-nitro derivative demonstrated superior inhibitory activity against nitric oxide production in lipopolysaccharide-stimulated macrophages compared to the 3-nitro isomer.[4]
Comparative Anti-inflammatory Activity Data
| Compound Class | Isomer/Derivative | Assay | Activity Metric (IC50, µM) | Reference(s) |
| Nitrobenzothiophenes | 3-Nitrobenzothiophene | Nitric Oxide Inhibition | 15.8 | [4] |
| 5-Nitrobenzothiophene | Nitric Oxide Inhibition | 10.2 | [4] | |
| 2-Amino-5-nitrobenzothiophene | Nitric Oxide Inhibition | 8.5 | [4] |
Signaling Pathways and Mechanisms of Action
Inhibition of Tubulin Polymerization
A key mechanism of action for the anticancer activity of many benzothiophene derivatives is the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis.[2] The experimental workflow to determine this activity is outlined below.
Caption: Workflow for determining tubulin polymerization inhibition.
The binding of benzothiophene inhibitors to the colchicine site on β-tubulin disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.
Caption: Inhibition of tubulin polymerization by benzothiophenes.
Modulation of STAT3 Signaling Pathway
Certain benzothiophene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells.[7] Inhibition of STAT3 phosphorylation prevents its dimerization and translocation to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.
Caption: Benzothiophene-mediated inhibition of the STAT3 pathway.
Experimental Protocols
Synthesis of Benzothiophene Isomers
Gewald Synthesis of 2-Aminobenzothiophenes: This versatile multi-component reaction is widely used for the synthesis of polysubstituted 2-aminothiophenes.[8]
-
Reaction Setup: A mixture of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent (e.g., ethanol, DMF, or morpholine).
-
Base Catalyst: A basic catalyst, such as morpholine, triethylamine, or piperidine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a specified period. Microwave-assisted synthesis can also be employed to accelerate the reaction.
-
Work-up: The reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and purified by recrystallization.
Synthesis of 3-Aminobenzothiophenes: A common method for the synthesis of 3-aminobenzo[b]thiophenes involves the reaction of 2-halobenzonitriles with methyl thioglycolate.[9]
-
Reaction Setup: A mixture of the 2-halobenzonitrile, methyl thioglycolate, and a base (e.g., triethylamine) is prepared in a high-boiling polar aprotic solvent like DMSO.
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at a controlled temperature (e.g., 130°C) for a specific duration.
-
Work-up: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried to yield the 3-aminobenzo[b]thiophene derivative.
Biological Assays
Anticancer Cell Viability (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzothiophene isomer for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 or IC50 value is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based):
-
Reaction Mix Preparation: A reaction mix containing purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP in a suitable buffer is prepared on ice.
-
Compound Addition: The benzothiophene isomer, positive controls (e.g., paclitaxel as a polymerization enhancer, colchicine or nocodazole as inhibitors), and a vehicle control are added to a pre-warmed 96-well plate.
-
Initiation of Polymerization: The tubulin reaction mix is added to the wells, and the plate is immediately placed in a microplate reader pre-warmed to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence intensity is monitored over time as tubulin polymerizes.
-
Data Analysis: Polymerization curves are generated, and parameters such as the rate and extent of polymerization are analyzed to determine the inhibitory effect of the compound and its IC50 value.[10]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination):
-
Compound Dilution: Two-fold serial dilutions of the benzothiophene isomers are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe + standard antibiotic), negative (microbe + no compound), and sterility (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[4][11]
References
- 1. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]
- 10. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [ircommons.uwf.edu]
Comparative Efficacy of Benzo[b]thiophen-6-ylmethanol Derivatives: A Researcher's Guide to In Vitro Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a structured framework for comparing the efficacy of novel Benzo[b]thiophen-6-ylmethanol derivatives as potential therapeutic agents. Due to a lack of publicly available, direct comparative studies on a series of these specific analogs, this document serves as a template. Researchers can utilize the outlined experimental protocols and data presentation formats to standardize and effectively communicate their findings.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison of novel this compound derivatives, all quantitative data should be summarized in a structured format. The following table provides an illustrative template for presenting cytotoxic activity data against a panel of cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Derivatives
| Derivative | Substitution Pattern | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | U87MG (Glioblastoma) |
| BTM-1 | Unsubstituted | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| BTM-2 | 2-Methyl | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| BTM-3 | 3-Chloro | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| BTM-4 | 2,3-Dichloro | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] | [Hypothetical Data] |
| Doxorubicin | (Positive Control) | [Reference Data] | [Reference Data] | [Reference Data] | [Reference Data] |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data. The following are key protocols for the in vitro evaluation of anticancer agents.[1][2]
Protocol 1: Cell Viability Assessment by MTT Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, U87MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Materials:
-
Test compounds
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Materials:
-
Test compounds
-
Cancer cell lines
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Ice-cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compounds for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and treat them with RNase A. Then, stain the cells with propidium iodide.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental processes and biological signaling pathways. The following are examples created using the DOT language, which can be adapted to specific research findings.
References
Navigating the Structure-Activity Landscape of Benzo[b]thiophene Analogs: A Comparative Guide to 6-Position Modifications
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid structure and electron-rich nature make it a privileged starting point for the design of novel therapeutics targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][3][4] A critical determinant of the biological activity and target specificity of benzo[b]thiophene derivatives is the nature and position of their substituents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of benzo[b]thiophen-6-ylmethanol analogs and related compounds with modifications at the 6-position, offering insights for researchers and drug development professionals.
The 6-position of the benzo[b]thiophene ring is a key site for chemical modification, significantly influencing the pharmacological profile of the resulting analogs. Strategic substitutions at this position have been shown to modulate potency, selectivity, and pharmacokinetic properties. This guide will delve into the impact of various 6-substituents on different biological targets, supported by experimental data from seminal studies.
Comparative Biological Activity of 6-Substituted Benzo[b]thiophene Analogs
The following table summarizes the quantitative biological data for a range of benzo[b]thiophene analogs with different substituents at the 6-position. This allows for a direct comparison of how modifications at this site affect their activity against various biological targets.
| Compound ID | 6-Substituent | Biological Target | Assay | Activity (IC50/MIC) | Reference |
| Raloxifene | -OH | Estrogen Receptor α | Receptor Binding | ~1 nM (Ki) | [5] |
| Analog 1 | -OCH3 | Estrogen Receptor α | Receptor Binding | Reduced activity vs. -OH | [5] |
| K2071 | -NH-CH2-(p-OCH3-Ph) | STAT3 | STAT3 Inhibition | ~5 µM | [6] |
| Stattic | -NO2 | STAT3 | STAT3 Inhibition | Potent Inhibitor | [6] |
| II.b | -Cl | S. aureus | Broth Microdilution | 4 µg/mL | [7] |
| 10i | -CH3 | Neurokinin-2 Receptor | Radioligand Binding | Subnanomolar potency | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are the protocols for the key experiments cited in this guide.
Estrogen Receptor Binding Assay
The competitive binding of benzo[b]thiophene analogs to the estrogen receptor is assessed using a radioligand binding assay. Recombinant human estrogen receptor α is incubated with a fixed concentration of [3H]-estradiol and varying concentrations of the test compound. The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is then determined.
STAT3 Inhibition Assay
The inhibition of STAT3 activity is often measured using a cell-based reporter gene assay. Human cancer cells (e.g., glioblastoma cell lines) are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization). The cells are then treated with an IL-6 family cytokine to stimulate STAT3 phosphorylation and nuclear translocation, in the presence of varying concentrations of the benzo[b]thiophene analogs. After incubation, cell lysates are assayed for both firefly and Renilla luciferase activity. The ratio of firefly to Renilla luciferase activity is calculated, and the IC50 value is determined as the concentration of the compound that causes a 50% reduction in the stimulated luciferase activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the benzo[b]thiophene analogs is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth. Each well is then inoculated with a standardized suspension of the bacterial strain (e.g., Staphylococcus aureus). The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[7]
Visualizing Structure-Activity Relationships and Biological Pathways
To better understand the workflow of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.
Discussion and Future Directions
The SAR data clearly indicates that the substituent at the 6-position of the benzo[b]thiophene core plays a pivotal role in determining the biological activity and target selectivity.
For estrogen receptor modulation , a hydroxyl group at the 6-position, as seen in raloxifene, is crucial for high-affinity binding.[5] This is likely due to its ability to form key hydrogen bonds within the receptor's ligand-binding pocket. The replacement of this hydroxyl group with a methoxy group leads to a significant reduction in activity, highlighting the importance of this specific interaction.[5]
In the context of STAT3 inhibition , the 6-position tolerates larger substituents. The parent 6-nitro compound, Stattic, is a known STAT3 inhibitor. Its reduction to a 6-amino derivative provides a handle for further functionalization. The introduction of a substituted benzylamino group, as in K2071, maintains anti-STAT3 activity while potentially improving physicochemical properties for better drug-like characteristics.[6]
For antimicrobial activity , the presence of a halogen, such as chlorine, at the 6-position can confer potent antibacterial effects, as demonstrated by the low MIC value against S. aureus.[7] This suggests that electron-withdrawing groups at this position may be favorable for this particular biological endpoint.
Finally, a simple alkyl group like a methyl substituent at the 6-position contributes to the high potency of neurokinin-2 receptor antagonists.[8] This indicates that even small, lipophilic groups at this position can have a profound impact on receptor interaction.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 6-methyl-benzo[b]thiophene-2-carboxylic acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, potent antagonist of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Benzo[b]thiophene Derivatives: An In Vitro and In Vivo Comparative Guide
A comprehensive analysis of the biological activity of benzo[b]thiophene derivatives reveals a promising landscape for drug discovery, with numerous compounds demonstrating potent anticancer and anti-inflammatory effects in both laboratory and preclinical settings. While specific data on Benzo[b]thiophen-6-ylmethanol derivatives remains limited in the public domain, this guide provides a comparative overview of the in vitro and in vivo activities of structurally related benzo[b]thiophene compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1][2] These compounds have garnered significant interest for their diverse pharmacological properties, including antimicrobial, anticonvulsant, and notably, anticancer and anti-inflammatory activities.[2][3][4] This guide synthesizes available experimental data to draw a comparative picture of their performance in controlled in vitro environments and complex in vivo models.
Anticancer Activity: From Cell Lines to Animal Models
Several benzo[b]thiophene derivatives have been investigated for their potential to combat cancer. In vitro studies typically assess the cytotoxic effects of these compounds on various cancer cell lines, while in vivo studies evaluate their ability to inhibit tumor growth in animal models.
Quantitative Comparison of Anticancer Activity
| Derivative Name/Structure | In Vitro Assay | Cell Line(s) | IC50/EC50 (µM) | In Vivo Model | Efficacy | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Cytotoxicity Assay | MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa | 126.67, 67.04, 127.59, 63.74, 76.72, 146.75, 110.84 | Not Specified | Not Specified | [5] |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19) | Anti-proliferative Assay | MDA-MB-231 | Not Specified | Not Specified | Significantly inhibited proliferation, migration, and invasion |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. Lower values indicate higher potency.
The data presented highlights the ability of benzo[b]thiophene derivatives to induce cell death and inhibit proliferation across a range of cancer cell types. For instance, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has demonstrated cytotoxic effects against a panel of seven cancer cell lines, with EC50 values ranging from 63.74 to 146.75 µM.[5] Another derivative, b19, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide, has been shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. Benzo[b]thiophene derivatives have been shown to modulate key inflammatory pathways.
Quantitative Comparison of Anti-inflammatory Activity
| Derivative Name/Structure | In Vitro Assay | Cell Line/Enzyme | IC50 (µM) | In Vivo Model | Efficacy | Reference |
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Nitric Oxide Production | LPS-induced RAW264.7 macrophages | Not Specified | Not Specified | Significantly reduced inflammatory responses | [5] |
In vitro studies on IPBT have shown its ability to significantly reduce nitric oxide production in LPS-induced RAW264.7 macrophage cells, indicating its potential to suppress inflammatory responses.[5] This is often accompanied by the downregulation of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[5]
Experimental Protocols
A clear understanding of the methodologies used to generate this data is crucial for its interpretation and for designing future experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the benzo[b]thiophene derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then treated with the benzo[b]thiophene derivative (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Toxicity Assessment: The general health and body weight of the mice are monitored to assess any potential toxicity of the compound.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
References
Navigating the Biological Landscape of Benzo[b]thiophene Derivatives: A Comparative Guide
A comprehensive analysis of the benzo[b]thiophene scaffold reveals a diverse range of biological activities, from enzyme inhibition to receptor modulation. While specific cross-reactivity data for Benzo[b]thiophen-6-ylmethanol is not publicly available, an examination of related benzo[b]thiophene-containing compounds provides valuable insights into the potential for off-target interactions and the structural determinants of target specificity. This guide offers a comparative overview of the biological performance of various benzo[b]thiophene derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating the chemical space of this versatile heterocycle.
The benzo[b]thiophene core is a privileged structure in medicinal chemistry, appearing in a variety of clinically used drugs and biologically active molecules.[1][2] Its derivatives have been investigated for a wide array of therapeutic applications, including as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[2][3] Understanding the potential for cross-reactivity—the ability of a compound to interact with multiple biological targets—is a critical aspect of drug development. This guide explores the biological activities of different classes of benzo[b]thiophene derivatives to infer potential cross-reactivity patterns and guide future research.
Comparative Biological Activities of Benzo[b]thiophene Derivatives
The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the core scaffold. This structural diversity leads to a broad spectrum of interactions with various biological targets.
1. Enzyme Inhibition:
A significant area of investigation for benzo[b]thiophene derivatives has been their role as enzyme inhibitors. For instance, certain benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[1] In contrast, a different class of benzo[b]thiophene-chalcone hybrids has shown inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[4][5]
Table 1: Comparative Inhibitory Activity of Benzo[b]thiophene Derivatives against Various Enzymes
| Compound Class | Target Enzyme | IC50 Values | Reference |
| Benzo[b]thiophen-3-ols | MAO-B | Varies by derivative | [1] |
| Benzo[b]thiophene-chalcones | AChE | IC50 = 62.10 μM (for compound 5f) | [4][5] |
| Benzo[b]thiophene-chalcones | BChE | IC50 = 24.35 μM (for compound 5h) | [4][5] |
2. Antimicrobial Activity:
Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus.[6] The structural modifications on the benzo[b]thiophene nucleus and the acylhydrazone moiety were found to be crucial for their antibacterial efficacy.
3. Receptor Binding and Modulation:
The benzo[b]thiophene scaffold is a key component of selective estrogen receptor modulators (SERMs) like raloxifene, which are used in the treatment of breast cancer and osteoporosis.[1] Furthermore, bioisosteric replacement of benzene rings with a thiophene ring in certain compounds has been shown to be well-tolerated by NMDA receptors, suggesting a role for benzo[b]thiophene derivatives in modulating ion channels.[7]
4. Anticancer Activity:
Novel derivatives of pyridylbenzo[b]thiophene-2-carboxamides and benzo[b]thieno[2,3-c]naphthyridin-2-ones have demonstrated significant antiproliferative effects.[8] Intriguingly, minor structural variations in these compounds lead to major differences in their mechanisms of action, with some acting as DNA intercalating agents and others exhibiting anti-tubulin activity.[8]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the biological activity of benzo[b]thiophene derivatives.
Enzyme Inhibition Assays (e.g., MAO, AChE, BChE):
-
Principle: These assays measure the ability of a test compound to inhibit the activity of a specific enzyme. The enzyme, its substrate, and the test compound are incubated together. The rate of product formation or substrate depletion is measured, typically using spectrophotometric or fluorometric methods.
-
General Protocol:
-
Prepare solutions of the enzyme, substrate, and test compound at various concentrations.
-
In a microplate, add the enzyme and the test compound (or vehicle control).
-
Pre-incubate the mixture for a defined period at a specific temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration - MIC):
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
-
General Protocol (Broth Microdilution):
-
Prepare serial dilutions of the test compound in a liquid growth medium in a microplate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (no compound) and negative (no microorganism) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Receptor Binding Assays:
-
Principle: These assays measure the affinity of a ligand (test compound) for a specific receptor. A radiolabeled ligand with known affinity for the receptor is used in a competition experiment with the unlabeled test compound.
-
General Protocol:
-
Prepare cell membranes or purified receptors that express the target receptor.
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioactivity.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50, from which the inhibition constant (Ki) can be calculated.
-
Visualizing Structure-Activity Relationships and Synthetic Pathways
The following diagrams illustrate key concepts related to the synthesis and structure-activity relationships of benzo[b]thiophene derivatives.
Caption: Generalized synthetic route to the benzo[b]thiophene core structure.
Caption: Logical flow of structure-activity relationship studies for benzo[b]thiophenes.
Conclusion
While direct cross-reactivity data for this compound remains elusive, the broader family of benzo[b]thiophene derivatives demonstrates a remarkable diversity of biological activities. This versatility underscores the importance of comprehensive profiling of any new benzo[b]thiophene-based compound against a panel of relevant biological targets. The provided data and experimental outlines serve as a foundational guide for researchers to anticipate potential off-target effects and to design more selective and potent therapeutic agents based on this privileged heterocyclic scaffold. Future studies focusing on the systematic evaluation of substituted benzo[b]thiophenes against various target families will be invaluable in mapping the cross-reactivity landscape of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel derivatives of pyridylbenzo[b]thiophene-2-carboxamides and benzo[b]thieno[2,3-c]naphthyridin-2-ones: minor structural variations provoke major differences of antitumor action mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzo[b]thiophen-6-ylmethanol's Cholinesterase Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothesized cholinesterase inhibitory activity of Benzo[b]thiophen-6-ylmethanol against established Alzheimer's disease therapeutics, Donepezil and Galantamine. The following sections detail the mechanism of action, present comparative efficacy data, and outline the experimental protocols for assessing acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.
Mechanism of Action: Cholinesterase Inhibition
Cholinesterase inhibitors are a class of drugs that prevent the breakdown of acetylcholine, a neurotransmitter essential for learning and memory.[1] In neurodegenerative diseases like Alzheimer's, there is a decline in acetylcholine levels in the brain.[2] By blocking the action of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these inhibitors increase the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] This action is believed to lead to improvements in cognitive function.[4]
Donepezil is a reversible inhibitor of acetylcholinesterase.[4][5] Galantamine also reversibly inhibits acetylcholinesterase and, additionally, acts as an allosteric modulator of nicotinic acetylcholine receptors, which further enhances cholinergic signaling.[6][7] The hypothesized mechanism of action for this compound is the inhibition of cholinesterases, similar to these established drugs.
Figure 1: Signaling pathway of cholinesterase inhibition.
Comparative Efficacy Data
The potency of cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound (hypothetical), Donepezil, and Galantamine against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| This compound | 0.85 (Hypothetical) | 5.20 (Hypothetical) | 6.12 |
| Donepezil | 0.021[8] | 7.95[9] | 378.57 |
| Galantamine | 2.28[8] | >100 | >43.86 |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
The determination of IC50 values for cholinesterase inhibition is commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Assay for Cholinesterase Inhibition
This assay measures the activity of AChE or BChE by monitoring the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound (this compound) and reference inhibitors (Donepezil, Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzymes, substrates, DTNB, and test compounds in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A solution of the test compound at various concentrations (or a reference inhibitor).
-
DTNB solution.
-
Enzyme solution (AChE or BChE).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (ATCI or BTCI) to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 2. How Do Cholinesterase Inhibitors Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 4. ivypanda.com [ivypanda.com]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. Galantamine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
"benchmark studies of Benzo[b]thiophen-6-ylmethanol against known inhibitors"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. While specific benchmark studies on Benzo[b]thiophen-6-ylmethanol are not extensively available in the public domain, the broader family of benzo[b]thiophene compounds has been the subject of numerous investigations, revealing potent inhibitory effects against various key enzymes implicated in disease. This guide provides a comparative overview of the inhibitory potential of several benzo[b]thiophene derivatives against three distinct and well-characterized enzyme targets: Cholinesterases, Monoamine Oxidases, and Tubulin. The performance of these derivatives is benchmarked against established, clinically relevant inhibitors. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided to support the findings.
Cholinesterase Inhibition: A Target for Neurodegenerative Diseases
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission.[1] Their inhibition is a key therapeutic strategy for conditions like Alzheimer's disease.[2] Certain benzo[b]thiophene-chalcone hybrids have emerged as notable inhibitors of these enzymes.[3]
Comparative Inhibitory Activity
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Known Inhibitor | Target Enzyme | IC50 Value (µM) |
| Benzo[b]thiophene-chalcone | Compound 5f | AChE | 62.10[3] | Galantamine | AChE | - |
| Benzo[b]thiophene-chalcone | Compound 5h | BChE | 24.35[3] | Galantamine | BChE | 28.08[3] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Experimental Protocol: Cholinesterase Inhibition Assay
The inhibitory activity of the benzo[b]thiophene derivatives against AChE and BChE was determined using a modified Ellman's method.[2]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Test compounds (benzo[b]thiophene derivatives) and a known inhibitor (e.g., Galantamine)
-
Phosphate buffer (0.1 M, pH 8.0)
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the phosphate buffer, ATCI, and DTNB.
-
The test compound, dissolved in DMSO and diluted with the buffer, is added to the wells at various concentrations.
-
The enzymatic reaction is initiated by the addition of either AChE or BChE to the mixture.
-
The hydrolysis of acetylthiocholine to thiocholine by the enzyme is monitored. Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
The rate of color development is measured spectrophotometrically at 405 nm.[2]
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined from the dose-response curves.[4]
Cholinergic Signaling Pathway
Caption: Inhibition of Acetylcholinesterase (AChE) in the cholinergic synapse.
Monoamine Oxidase Inhibition: A Target for Neurological Disorders
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[5] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[5] Benzo[b]thiophen-3-ol derivatives have been identified as potent and selective inhibitors of MAO-B.[6]
Comparative Inhibitory Activity
| Compound Class | Specific Derivative | Target Enzyme | IC50 Value (µM) | Known Inhibitor | Target Enzyme | IC50 Value (µM) |
| Benzo[b]thiophen-3-ol | Derivative (example) | hMAO-B | 0.0052 - 2.74[6] | Selegiline (Deprenyl) | hMAO-B | ~0.01 |
| Benzo[b]thiophen-3-ol | Derivative (example) | hMAO-A | > 100[6] | Clorgyline | hMAO-A | ~0.01 |
hMAO refers to human Monoamine Oxidase. The data indicates high selectivity of the benzo[b]thiophen-3-ol derivatives for the MAO-B isoform.
Experimental Protocol: Monoamine Oxidase Inhibition Assay
A fluorometric assay is commonly used to determine the inhibitory activity of compounds against MAO-A and MAO-B.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
A suitable substrate (e.g., p-tyramine for both, or a selective substrate)
-
A fluorogenic probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compounds (benzo[b]thiophen-3-ol derivatives) and known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
Procedure:
-
The assay is performed in a 96-well black plate.
-
The test compound at various concentrations is pre-incubated with the MAO enzyme (either A or B).
-
The reaction is initiated by adding the substrate and the Amplex Red/HRP mixture.
-
MAO catalyzes the deamination of the substrate, producing hydrogen peroxide (H₂O₂).
-
H₂O₂ reacts with the Amplex Red probe in the presence of HRP to generate the highly fluorescent product, resorufin.[7]
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 530 nm and emission at 585 nm).[8]
-
The rate of reaction is determined, and the percent inhibition is calculated relative to a control without the inhibitor.
-
IC50 values are derived from the dose-response curves.
Monoamine Oxidase Signaling Pathway
Caption: Inhibition of Monoamine Oxidase (MAO) and its effect on neurotransmitter metabolism.
Tubulin Polymerization Inhibition: A Strategy for Cancer Therapy
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[9] Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[9] Certain substituted 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives have demonstrated potent tubulin polymerization inhibitory activity.[10]
Comparative Inhibitory Activity
| Compound Class | Specific Derivative | IC50 (Antiproliferative, K562 cells) | IC50 (Tubulin Polymerization) | Known Inhibitor | IC50 (Antiproliferative, K562 cells) | IC50 (Tubulin Polymerization) |
| 2-(3,4,5-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene | Compound 4g | 16-23 nM | 0.67 µM | Paclitaxel | ~2-5 nM | - (Promotes polymerization) |
| 2-(3,4,5-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]thiophene | - | ~20-40 nM | ~1-2 µM | Colchicine | ~5-10 nM | ~1-3 µM |
Note: Paclitaxel is a microtubule stabilizer, not an inhibitor of polymerization, so a direct IC50 for polymerization inhibition is not applicable. The data for benzo[b]thiophene derivatives and colchicine reflect inhibition of tubulin polymerization.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) as tubulin polymerizes into microtubules.[2]
Materials:
-
Purified tubulin (>99% pure)
-
GTP (Guanosine triphosphate)
-
General tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂)
-
Test compounds (benzo[b]thiophene derivatives) and known inhibitors (e.g., Colchicine) or stabilizers (e.g., Paclitaxel)
-
A temperature-controlled spectrophotometer with a plate reader
Procedure:
-
Reconstitute purified tubulin in the general tubulin buffer on ice.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations.
-
Initiate the polymerization reaction by adding the tubulin solution containing GTP to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for a duration of 60-90 minutes.[11]
-
The polymerization of tubulin into microtubules results in an increase in light scattering, which is observed as an increase in absorbance.
-
The rate and extent of polymerization are analyzed, and the IC50 values for inhibitors are calculated from the dose-response curves.[11]
Microtubule Dynamics Signaling Pathway
Caption: Modulation of microtubule dynamics by inhibitory and stabilizing agents.
While direct benchmark studies on this compound are limited, the broader class of benzo[b]thiophene derivatives demonstrates significant potential as inhibitors of various clinically relevant enzymes. The examples provided in this guide for cholinesterases, monoamine oxidases, and tubulin polymerization highlight the versatility of the benzo[b]thiophene scaffold in drug discovery. The presented data and experimental protocols offer a valuable resource for researchers interested in exploring this promising class of compounds for the development of novel therapeutics. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 5. psychscenehub.com [psychscenehub.com]
- 6. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Benzo[b]thiophen-6-ylmethanol: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of Benzo[b]thiophen-6-ylmethanol (CAS No. 6179-28-8). In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, this operational and disposal plan has been constructed based on general best practices for laboratory chemical waste management and data from structurally similar compounds.
Immediate Safety and Hazard Information
Hazard and Safety Data Summary
| Parameter | Information | Source |
| GHS Hazard Statements | No data available. Assumed to be a potential irritant. | [3] |
| Signal Word | No data available. | [3] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant. | [1][4] |
| First Aid Measures | General: Consult a physician. Show the safety data sheet to the doctor in attendance. If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. | [3] |
Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal environmental regulations.
-
Waste Characterization and Segregation :
-
Based on the precautionary principle, treat this compound as hazardous waste.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Personal Protective Equipment (PPE) :
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
-
Waste Container and Labeling :
-
Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste.
-
The container must be kept securely closed except when adding waste.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (6179-28-8), and an indication of the primary hazards (e.g., "Potential Irritant," "Handle with Care").
-
-
Storage :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from heat or ignition sources, and have secondary containment to capture any potential leaks.
-
-
Professional Disposal :
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide them with a complete characterization of the waste, including the chemical name and any other components in the waste stream.
-
Mandatory Visualization: Disposal Decision Workflow
Caption: Decision-making workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guidance for Benzo[b]thiophen-6-ylmethanol
Personal Protective Equipment (PPE)
Due to the absence of specific toxicological data for Benzo[b]thiophen-6-ylmethanol, a conservative approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE based on the potential hazards associated with analogous compounds, which include skin, eye, and respiratory irritation.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or NIOSH standards are required at all times. |
| Face Shield | A face shield should be worn over safety goggles when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double-gloving may be appropriate depending on the scale of the operation. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully fastened. |
| Chemical-Resistant Apron | A chemical-resistant apron worn over the lab coat is recommended for additional protection. | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Respirator | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. A risk assessment should determine the necessity of a respirator. |
Operational Plan: Handling and Experimental Protocol
A strict operational plan is crucial to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Verify the certification and proper functioning of the designated chemical fume hood.
-
Designate a specific area within the fume hood for the experiment to contain potential spills.
-
Ensure all necessary laboratory equipment and reagents are readily available to minimize the duration of handling the compound.
2. Weighing and Transfer:
-
All weighing and transfer operations must be performed within the chemical fume hood.
-
Use a tared container to weigh the solid compound.
-
Handle the solid with care to avoid generating dust.
3. Experimental Procedure:
-
Continuously monitor the experiment for any unforeseen changes.
-
Keep the fume hood sash at the lowest possible height during the procedure.
4. Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any resulting products or mixtures according to established laboratory protocols.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled hazardous waste container.
2. Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation develops.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Below is a workflow diagram illustrating the key procedural steps for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
